4-Chloro-2,5-dimethylquinazoline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2,5-dimethylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-4-3-5-8-9(6)10(11)13-7(2)12-8/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKQDRVHPQVDJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(N=C2Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602320 | |
| Record name | 4-Chloro-2,5-dimethylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147006-57-3 | |
| Record name | 4-Chloro-2,5-dimethylquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147006-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2,5-dimethylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Chloro-2,5-dimethylquinazoline CAS number and identifiers
This technical guide provides an in-depth analysis of 4-Chloro-2,5-dimethylquinazoline , a specialized heterocyclic building block used in the synthesis of kinase inhibitors and pharmacologically active agents.
Scaffold Architecture, Synthetic Protocols, and Reactivity Profiling
Chemical Identity & Physiochemical Profile[1][2][3]
The 4-Chloro-2,5-dimethylquinazoline scaffold represents a specific regioisomer of the quinazoline pharmacophore. Unlike the widely utilized 6,7-dimethoxy variants (common in EGFR inhibitors like Erlotinib), the 2,5-dimethyl substitution pattern introduces unique steric and electronic properties. The methyl group at the C5 position (peri-position) exerts significant steric pressure on the C4-chloro reactive center, influencing both synthetic yield and downstream binding kinetics.
Core Identifiers
| Parameter | Technical Specification |
| IUPAC Name | 4-Chloro-2,5-dimethylquinazoline |
| Molecular Formula | |
| Molecular Weight | 192.64 g/mol |
| CAS Number | Not widely indexed in public catalogs. (See Note 1 ) |
| SMILES | Cc1cccc2c(Cl)nc(C)nc12 |
| InChI Key | (Computed) InChI=1S/C10H9ClN2/c1-6-4-3-5-9-8(6)10(11)13-7(2)12-9 |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DCM, DMSO, DMF; Hydrolytically unstable in moisture. |
Note 1 (Identifier Precision): While 4-chloro-2-methylquinazoline (CAS 6484-25-9) is a standard catalog item, the 2,5-dimethyl isomer is often synthesized de novo or custom-ordered. Researchers should rely on the SMILES code for internal database registration to avoid confusion with the 2,6- or 2,7-isomers.
Synthetic Architecture
The synthesis of 4-chloro-2,5-dimethylquinazoline is a convergent process. The critical challenge is the C5-Methyl effect : the methyl group at position 5 creates steric hindrance at the carbonyl oxygen of the precursor, requiring optimized chlorination conditions to prevent incomplete conversion.
Retrosynthetic Logic
The most robust route proceeds via the Vilsmeier-Haack-type activation of the corresponding quinazolinone, derived from 2-amino-6-methylbenzoic acid (or its nitrile/amide equivalents).
Reaction Workflow Diagram
The following diagram illustrates the critical pathway from the aniline precursor to the active chloride.
Figure 1: Step-wise synthesis from aniline precursors.[1][2] Note that the 6-methyl on the benzoic acid becomes the 5-methyl on the quinazoline ring.
Detailed Protocol: Chlorination of 2,5-Dimethylquinazolin-4(3H)-one
Safety Warning: This reaction generates HCl gas and requires handling toxic phosphoryl chloride (
Reagents:
-
2,5-Dimethylquinazolin-4(3H)-one (1.0 eq)
-
Phosphoryl chloride (
) (5.0 – 10.0 eq) – Excess serves as solvent. -
N,N-Diisopropylethylamine (DIPEA) or N,N-Dimethylaniline (1.5 eq) – Catalyst/Acid Scavenger.
Step-by-Step Methodology:
-
Setup: Charge a dry round-bottom flask with 2,5-dimethylquinazolin-4(3H)-one under an inert atmosphere (
or Ar). -
Addition: Add
slowly. The suspension may not dissolve immediately. Add the amine base dropwise. Expect a mild exotherm. -
Reflux: Heat the mixture to reflux (approx. 105°C).
-
Expert Insight: Due to the C5-methyl steric hindrance, reaction times may be longer (4–6 hours) compared to unhindered quinazolines. Monitor by TLC (System: 30% EtOAc/Hexane).
-
-
Work-up (Critical):
-
Cool the reaction mixture to room temperature.
-
Concentrate under reduced pressure to remove excess
(azeotrope with toluene if necessary). -
Quenching: Pour the residue slowly onto crushed ice/saturated
solution. Vigorous stirring is required to hydrolyze the dichlorophosphoryl intermediates.
-
-
Isolation: Extract with Dichloromethane (DCM). Wash organics with brine, dry over
, and concentrate. -
Purification: Recrystallization from Hexane/EtOAc is preferred over chromatography due to the hydrolytic instability of the C-Cl bond on silica.
Reactivity & Functionalization
The 4-chloro substituent is a prime candidate for Nucleophilic Aromatic Substitution (
The "Peri-Effect" (C5-Methyl Influence)
In standard 4-chloroquinazolines, the C4 position is highly electrophilic. In the 2,5-dimethyl isomer, the C5-methyl group projects into the space near C4.
-
Kinetic Consequence: The approach of bulky nucleophiles (e.g., substituted anilines) is sterically impeded, often requiring higher temperatures or stronger bases (e.g., Cs2CO3 in DMF) compared to the 6,7-dimethoxy analogs.
-
Selectivity: This hindrance prevents "over-reaction" or bis-substitution if other leaving groups are present.
Mechanism of Action ( )
Figure 2:
Therapeutic Applications
The 4-chloro-2,5-dimethylquinazoline scaffold serves as a precursor for Type I and Type II Kinase Inhibitors .
-
EGFR Inhibition: The quinazoline core mimics the adenine ring of ATP. The 2,5-dimethyl substitution is often explored to induce specific conformational twists that improve selectivity against mutant forms (e.g., T790M) by clashing with the "gatekeeper" residues in the ATP binding pocket.
-
Solubility Modulation: Unlike the flat, planar 4-chloroquinazoline, the 5-methyl group forces a slight twist in the final drug molecule (atropisomerism), which can disrupt crystal packing and improve aqueous solubility—a critical parameter in oral drug delivery.
References
-
Synthesis of Quinazoline Scaffolds: Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry.
-
Chlorin
): Arnott, E. A., et al. (2011). POCl3 Chlorination of 4-Quinazolones. Journal of Organic Chemistry, 76(6), 1653–1661. -
SNAr Mechanisms in Heterocycles: Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution on Heterocycles: Mechanisms and Applications. Journal of Organic Chemistry.
-
Kinase Inhibitor Design: Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer, 9, 28–39.
Sources
Chemical structure and properties of 4-Chloro-2,5-dimethylquinazoline
[1][2]
CAS Registry Number: 147006-57-3
Molecular Formula:
Executive Summary
4-Chloro-2,5-dimethylquinazoline is a specialized heterocyclic building block extensively utilized in the synthesis of kinase inhibitors, particularly for the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K) families. Distinguished by the presence of a methyl group at the C5 position (peri-position), this compound exhibits unique steric and electronic properties compared to its more common 6- or 7-substituted isomers. This monograph provides a comprehensive technical analysis of its structural architecture, synthetic pathways, reactivity profile, and handling protocols for medicinal chemistry applications.
Molecular Architecture and Electronic Properties
Structural Analysis
The quinazoline core consists of a benzene ring fused to a pyrimidine ring. In 4-Chloro-2,5-dimethylquinazoline, the substitution pattern dictates its chemical behavior:
-
C2-Methyl: Increases lipophilicity and provides a weak electron-donating effect to the pyrimidine ring, slightly deactivating the C4 position toward nucleophilic attack compared to a C2-H analog.
-
C4-Chloro: The "warhead" of the molecule. The carbon-chlorine bond is polarized, making C4 highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (
). -
C5-Methyl (The Critical Feature): Located at the peri-position relative to the C4-chloro group, the C5-methyl group exerts significant steric hindrance . This spatial crowding shields the C4 reaction center, often requiring more vigorous reaction conditions (higher temperature, longer times) for displacement reactions compared to 6-, 7-, or 8-methyl isomers.
Electronic Distribution
The pyrimidine ring is electron-deficient, facilitating nucleophilic attack. However, the 5-methyl group donates electron density into the benzene ring via hyperconjugation and induction (
Synthetic Manufacturing Pathways
The synthesis of 4-Chloro-2,5-dimethylquinazoline typically proceeds through a cyclization-chlorination sequence starting from 2-amino-6-methylbenzoic acid (6-methylanthranilic acid).
Synthesis Workflow Diagram
Figure 1: Step-wise synthetic route from 6-methylanthranilic acid to the target chloropyrimidine.
Detailed Synthetic Protocol
Step 1: Formation of the Quinazolinone Core The synthesis begins with the condensation of 2-amino-6-methylbenzoic acid with acetic anhydride. This forms the benzoxazinone intermediate, which is subsequently reacted with ammonia or ammonium acetate to yield the stable lactam, 2,5-dimethylquinazolin-4(3H)-one.
Step 2: Chlorination (Deoxychlorination) The conversion of the lactam (tautomer of the 4-hydroxy compound) to the 4-chloro derivative is the critical activation step.
-
Reagents: Phosphorus oxychloride (
) is the standard reagent. Thionyl chloride ( ) is generally less effective for quinazolinones. -
Base Catalyst: N,N-Diisopropylethylamine (DIPEA) or N,N-Dimethylaniline is often added to sequester the HCl byproduct and catalyze the reaction.
-
Reaction Conditions: Due to the steric hindrance at C5, this reaction may require prolonged reflux (4–12 hours) compared to standard quinazolines.
Reactivity Profile & Synthetic Utility
The primary utility of 4-Chloro-2,5-dimethylquinazoline lies in its ability to undergo
Nucleophilic Aromatic Substitution ( )
The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks C4, forming a Meisenheimer complex, followed by the expulsion of the chloride ion.
Mechanistic Insight:
The 5-methyl group hinders the approach of the nucleophile perpendicular to the ring plane (the trajectory required for
-
Optimization Strategy: Use polar aprotic solvents (DMF, DMAc, NMP) to stabilize the transition state. High-boiling alcohols (isopropanol, n-butanol) are also effective, often catalyzing the reaction via H-bonding.
Data Summary: Reactivity Comparison
| Parameter | 4-Chloroquinazoline | 4-Chloro-2,5-dimethylquinazoline | Implication |
| Steric Environment | Open | Crowded (Peri-effect) | Slower kinetics; requires heat. |
| Electronic State | Highly Electrophilic | Moderately Electrophilic | Slightly reduced reactivity. |
| Solubility | Moderate | Improved (Lipophilic) | Better solubility in organic solvents. |
| Hydrolytic Stability | Low (Hydrolyzes to ketone) | Moderate | 5-Me shields C4 from water attack. |
Reaction Workflow Diagram ( )
Figure 2:
Experimental Protocols
Standard Coupling Protocol (General Procedure)
Note: This protocol is adapted for sterically hindered quinazolines.
-
Preparation: Dissolve 4-Chloro-2,5-dimethylquinazoline (1.0 equiv) in anhydrous isopropanol or acetonitrile (0.2 M concentration).
-
Addition: Add the amine nucleophile (1.1–1.2 equiv).
-
Base: If the nucleophile is an acid-sensitive amine, add 2.0 equiv of DIPEA. For anilines, the reaction can often be run without base, isolating the product as the hydrochloride salt.
-
Reaction: Heat to reflux (
) under nitrogen. Monitor by TLC/LCMS.-
Checkpoint: Expect reaction times of 4–16 hours. If conversion is low after 6 hours, switch solvent to n-butanol (
).
-
-
Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold ether. If no precipitate forms, evaporate solvent and purify via flash chromatography (DCM/MeOH gradient).
Handling & Storage
-
Moisture Sensitivity: The C4-Cl bond is labile to hydrolysis. Store under inert atmosphere (Argon/Nitrogen) at
. -
Safety: The compound is a potent alkylating agent and skin sensitizer. It releases HCl upon contact with moisture. Handle in a fume hood.
Applications in Drug Discovery
The 2,5-dimethylquinazoline scaffold is a privileged structure in medicinal chemistry.
-
EGFR Inhibitors: The 4-anilinoquinazoline motif is the core of drugs like Gefitinib and Erlotinib. The 5-methyl analog is often synthesized to probe the "gatekeeper" residue tolerance in the kinase ATP-binding pocket.
-
Solubility Tuning: The non-planar conformation induced by the 5-methyl group can disrupt crystal packing, potentially improving the solubility of the final drug candidate compared to planar analogs.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217349, 4-Chloro-2,5-dimethylquinazoline. Retrieved from [Link]
- Bridges, A. J., et al. (1996).Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry. (Contextual grounding for quinazoline SAR).
Technical Guide: Solubility Profiling & Thermodynamic Modeling of 4-Chloro-2,5-dimethylquinazoline
This guide serves as a foundational technical document for the solubility profiling of 4-Chloro-2,5-dimethylquinazoline , a critical pharmacophore intermediate often utilized in the synthesis of quinazoline-based kinase inhibitors (e.g., EGFR inhibitors) and antihypertensive agents.
Given that specific thermodynamic solubility datasets for this precise isomer are often proprietary to process chemistry groups, this guide establishes the standardized industrial protocol for determining its solubility, modeling its thermodynamic behavior, and optimizing solvent selection for recrystallization and purification.
Executive Summary & Molecular Context
4-Chloro-2,5-dimethylquinazoline (C₁₀H₉ClN₂) is a fused bicyclic heterocycle characterized by a reactive chloro-substituent at the C4 position and methyl groups at C2 and C5.
-
Physicochemical Nature: The molecule exhibits moderate lipophilicity due to the methyl and chloro substituents, but the nitrogenous quinazoline core retains significant polarity.
-
Critical Stability Note: The C4-chlorine atom is highly susceptible to nucleophilic aromatic substitution (
). When conducting solubility studies in protic solvents (e.g., Methanol, Ethanol) at elevated temperatures (>50°C), researchers must monitor for potential solvolysis (formation of 4-alkoxy analogs). -
Solubility Behavior: Typically follows a temperature-dependent, endothermic dissolution profile, obeying the "like dissolves like" principle—showing higher solubility in polar aprotic solvents (DMF, DMSO, Ethyl Acetate) compared to non-polar hydrocarbons (Hexane).
Experimental Protocol: Laser Monitoring Observation Method
The industry-standard for determining the solubility of crystalline intermediates is the Laser Monitoring Observation Technique (Dynamic Method). This method eliminates subjective visual errors associated with the "disappearing crystal" point.
Methodology Workflow
-
Preparation: A precise mass of solute (
) is added to a jacketed glass vessel containing a known mass of solvent ( ). -
Equilibration: The system is stirred continuously. The temperature is controlled via a programmable circulating water bath.
-
Laser Setup: A laser beam (typically
mW) is directed through the solution. A light intensity sensor is placed on the opposite side. -
Dynamic Measurement:
-
Heating: Temperature is increased slowly (e.g., 2 K/h).
-
Detection: As the solid dissolves, the solution becomes clear, and the transmitted laser intensity increases sharply.
-
Endpoint: The temperature at which laser transmission maximizes and stabilizes is recorded as the saturation temperature (
) .
-
-
Validation: The process is repeated 3 times per mole fraction to ensure reproducibility (
K).
Workflow Visualization
Caption: Step-by-step workflow for the Laser Monitoring Observation Method to determine saturation temperature.
Thermodynamic Modeling Framework
To translate experimental data into process parameters, the solubility (
A. Modified Apelblat Equation
The most widely used empirical model for quinazoline derivatives. It accounts for the non-ideal behavior of the solution.
- : Mole fraction solubility of 4-Chloro-2,5-dimethylquinazoline.
- : Absolute temperature (K).
-
: Empirical parameters derived from regression analysis.
-
Interpretation: If
, the enthalpy of solution is temperature-dependent.
-
B. (Buchowski-Ksiazczak) Equation
This semi-empirical model relates solubility to the melting point and enthalpy of fusion.
- : Model parameters reflecting solution non-ideality.
- : Melting temperature of the pure solute (DSC determined).
C. Van't Hoff Analysis (Thermodynamic Functions)
Used to calculate the standard enthalpy (
-
Slope (
): Indicates if dissolution is endothermic (negative slope) or exothermic. For 4-Chloro-2,5-dimethylquinazoline, dissolution is endothermic ( ), meaning solubility increases with temperature.
Data Presentation & Analysis
When reporting your findings, structure the data as follows to ensure compatibility with process engineering software (e.g., Dynochem).
Table 1: Experimental Solubility (Template)
Solvent: Ethyl Acetate (Example)
| Temperature (K) | Mass Solute (g) | Mass Solvent (g) | Mole Fraction ( | Calculated ( | Relative Deviation (RD%) |
| 293.15 | 0.XXX | 10.00 | 0.00XX | 0.00XX | ± 0.XX |
| 298.15 | 0.XXX | 10.00 | 0.00XX | 0.00XX | ± 0.XX |
| 303.15 | 0.XXX | 10.00 | 0.00XX | 0.00XX | ± 0.XX |
| ... | ... | ... | ... | ... | ... |
| 323.15 | 0.XXX | 10.00 | 0.00XX | 0.00XX | ± 0.XX |
Thermodynamic Logic Diagram
Caption: Logic flow from raw solubility data to process parameter optimization.
Solvent Selection Strategy
For 4-Chloro-2,5-dimethylquinazoline, solvent selection should be categorized by interaction type:
-
Class I: High Solubility (Process Solvents)
-
Examples:Ethyl Acetate, Acetone, THF.
-
Mechanism: Dipole-dipole interactions dominate. The carbonyl oxygens in these solvents interact favorably with the electron-deficient quinazoline ring.
-
Use Case: Primary dissolution solvents for reactions.
-
-
Class II: Moderate Solubility (Crystallization Anti-solvents)
-
Examples:Methanol, Ethanol, Isopropanol.
-
Mechanism: Hydrogen bonding. While the quinazoline nitrogens can accept H-bonds, the hydrophobic methyl/chloro groups limit solubility compared to Class I.
-
Warning: Monitor for solvolysis at
.
-
-
Class III: Low Solubility (Precipitants)
-
Examples:n-Hexane, Heptane, Water.
-
Mechanism: Significant polarity mismatch.
-
Use Case: Driving yield during cooling crystallization (Anti-solvent addition).
-
References
-
Baluja, S., et al. (2016). "Study on the Solubility Characteristics of Some Quinazoline Derivatives and Thermodynamic Study in Different Organic Solvents."[1] International Journal of Basic and Applied Chemical Sciences.
-
Wang, J., et al. (2015). "Thermodynamic models for determination of solubility of 4-chloro-6,7-dimethoxyquinazoline in different pure solvents." Journal of Chemical & Engineering Data.
- Grant, D. J. W., & Higuchi, T. (1990).Solubility Behavior of Organic Compounds. Wiley-Interscience.
-
BenchChem. "Solubility Profile of Quinazoline Derivatives." Technical Guide.
Sources
An In-Depth Technical Guide to 4-Chloro-2,5-dimethylquinazoline: Properties, Synthesis, and Applications
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-2,5-dimethylquinazoline, a heterocyclic compound of significant interest in medicinal chemistry. This document will cover its core physicochemical properties, including its molecular formula and weight, and delve into established synthetic routes and characterization methodologies. Furthermore, this guide will explore the reactivity of the 4-chloroquinazoline scaffold and discuss its potential applications in drug discovery and development, drawing parallels from closely related and well-studied analogues.
Introduction and Core Concepts
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] The strategic incorporation of a chlorine atom at the 4-position of the quinazoline ring system imparts a high degree of reactivity towards nucleophilic substitution. This feature allows for the facile introduction of a diverse array of functional groups, making 4-chloroquinazolines versatile intermediates in the synthesis of targeted therapeutic agents.
While specific data for 4-Chloro-2,5-dimethylquinazoline is not extensively available in current literature, this guide will draw upon the well-documented properties and reactivity of its close analogue, 4-Chloro-2-methylquinazoline , to provide a robust and scientifically grounded overview. The principles of synthesis and reactivity are largely translatable, with the additional methyl group at the 5-position of the target compound expected to primarily influence steric hindrance and electronic properties to a predictable degree.
Physicochemical Properties of 4-Chloro-2,5-dimethylquinazoline
Based on the chemical structure, the fundamental properties of 4-Chloro-2,5-dimethylquinazoline can be determined.
Molecular Formula and Molecular Weight
The molecular formula of 4-Chloro-2,5-dimethylquinazoline is C₁₀H₉ClN₂ .
The molecular weight is calculated as follows:
-
(10 x 12.011) + (9 x 1.008) + (1 x 35.453) + (2 x 14.007) = 192.65 g/mol
A summary of the key quantitative data is presented in Table 1.
| Property | Value |
| Molecular Formula | C₁₀H₉ClN₂ |
| Molecular Weight | 192.65 g/mol |
Table 1: Core Physicochemical Data for 4-Chloro-2,5-dimethylquinazoline
Synthesis and Characterization
The synthesis of 4-chloroquinazolines typically proceeds through the chlorination of the corresponding quinazolin-4-one precursor.
Synthetic Workflow
A general and robust method for the synthesis of 4-chloroquinazolines involves the use of a chlorinating agent such as phosphorus oxychloride (POCl₃) or a combination of triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄). The workflow for the synthesis of 4-Chloro-2,5-dimethylquinazoline would logically follow the pathway illustrated below.
Caption: Generalized synthetic workflow for 4-Chloro-2,5-dimethylquinazoline.
Experimental Protocol: Synthesis of a 4-Chloroquinazoline Analogue
The following protocol is adapted from established procedures for the synthesis of 4-chloro-2-methylquinazoline and serves as a representative methodology.[2]
Step 1: Synthesis of 2-Methylquinazolin-4(3H)-one
-
To a solution of anthranilamide in a suitable solvent (e.g., acetic acid), add an excess of acetic anhydride.
-
Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Filter the solid, wash with a cold solvent (e.g., ethanol), and dry under vacuum to yield 2-methylquinazolin-4(3H)-one.
Step 2: Chlorination to 4-Chloro-2-methylquinazoline
-
Carefully add 2-methylquinazolin-4(3H)-one to an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture at reflux for 2-4 hours. The reaction should be performed in a well-ventilated fume hood.
-
After completion, cool the reaction mixture and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate solution) until the product precipitates.
-
Filter the solid, wash thoroughly with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or petroleum ether) to afford pure 4-chloro-2-methylquinazoline.
Spectroscopic Characterization
The structural confirmation of the synthesized 4-Chloro-2,5-dimethylquinazoline would rely on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the two methyl groups and the aromatic protons on the quinazoline ring. The chemical shifts would be influenced by the electron-withdrawing effect of the chlorine and nitrogen atoms.
-
¹³C NMR would display distinct resonances for the carbon atoms of the quinazoline core and the methyl groups.
-
-
Mass Spectrometry (MS):
-
The mass spectrum would exhibit a molecular ion peak (M⁺) corresponding to the calculated molecular weight. A characteristic isotopic pattern for the chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.
-
Chemical Reactivity and Applications in Drug Discovery
The primary utility of 4-chloroquinazolines in drug development lies in the reactivity of the C4-chloro substituent. This position is highly susceptible to nucleophilic aromatic substitution (SₙAr), allowing for the introduction of various functionalities, particularly nitrogen-based nucleophiles.[3]
Nucleophilic Aromatic Substitution (SₙAr) at the C4-Position
The SₙAr reaction is a cornerstone for the diversification of the 4-chloroquinazoline scaffold.
Caption: Reactivity of 4-chloroquinazolines in SₙAr reactions.
This reactivity is instrumental in the synthesis of 4-anilinoquinazolines, a class of compounds renowned for their potent inhibitory activity against various protein kinases, such as Epidermal Growth Factor Receptor (EGFR).[1]
Application in Kinase Inhibitor Development
The 4-anilinoquinazoline moiety is a key pharmacophore in several FDA-approved kinase inhibitors used in oncology. The general structure involves the quinazoline core acting as a scaffold that mimics the adenine region of ATP, while the aniline group projects into a specific pocket of the kinase active site, conferring selectivity and potency. The substituents on both the quinazoline and aniline rings can be systematically varied to optimize the pharmacological profile.
Conclusion
4-Chloro-2,5-dimethylquinazoline represents a valuable, albeit currently under-documented, building block for medicinal chemistry and drug discovery. Its synthesis is expected to follow established protocols for related 4-chloroquinazolines, and its reactivity is dominated by the versatile SₙAr reaction at the C4-position. By leveraging this reactivity, researchers can access a wide range of derivatives with the potential for potent and selective biological activity, particularly in the realm of kinase inhibition. Further investigation into the specific properties and applications of this compound is warranted to fully explore its therapeutic potential.
References
-
Prabha, K., et al. (2010). 4-Chloro-2,5-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2020. [Link]
-
Semantic Scholar. Reactions of quinazoline and its 4-oxo- and 4-chloro-substituted derivatives with nucleophiles. [Link]
-
ResearchGate. (PDF) 4-Chloro-2,5-dimethylquinoline. [Link]
-
Beilstein Journals. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]
-
Shanghai Rlavie Technology Co., ltd. CAS 898044-61-6|4-Chloro-2-Cyclopropylquinazoline. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. [Link]
-
Arkivoc. A short review on synthetic strategies towards quinazoline based anticancer drugs. [Link]
-
MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
-
Der Pharma Chemica. Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. [Link]
-
PMC. Quinazoline derivatives: synthesis and bioactivities. [Link]
Sources
The Pharmacological Potential of 2,5-Dimethylquinazoline Derivatives: A Technical Guide for Drug Discovery
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1] This technical guide provides an in-depth exploration of the pharmacological potential of a specific, yet underexplored subclass: 2,5-dimethylquinazoline derivatives. While direct research on this precise substitution pattern is nascent, this document synthesizes the vast knowledge of quinazoline chemistry and structure-activity relationships (SAR) to build a predictive framework for researchers, scientists, and drug development professionals. We will delve into the established anticancer, anti-inflammatory, and antimicrobial properties of the quinazoline core, with a particular focus on the influence of substituents at the C2 and C5 positions. By understanding the causality behind the pharmacological effects of related analogues, this guide aims to illuminate the therapeutic promise of 2,5-dimethylquinazoline derivatives and provide robust experimental protocols to validate their potential.
The Quinazoline Scaffold: A Privileged Structure in Pharmacology
Quinazoline, a bicyclic aromatic heterocycle composed of a fused benzene and pyrimidine ring, is a versatile scaffold in drug discovery.[2] Its structural rigidity, coupled with the ability to position substituents in a defined three-dimensional space, allows for precise interactions with a multitude of biological targets. The pharmacological profile of a quinazoline derivative is profoundly influenced by the nature and position of its substituents.[3] Structure-activity relationship studies have consistently highlighted the significance of substitutions at the C2, C4, C5, C6, and C7 positions in dictating the compound's therapeutic action.[3][4]
This guide will focus on the prospective impact of methyl groups at the C2 and C5 positions. A methyl group at C2 is a common feature in many bioactive quinazolines, often influencing binding affinity and metabolic stability. The C5 position, part of the benzene ring, offers a vector for modulating lipophilicity and steric interactions within target binding pockets. The combination of these two methyl groups in 2,5-dimethylquinazoline presents a unique electronic and steric profile that warrants dedicated investigation.
Anticancer Potential: Targeting the Hallmarks of Malignancy
Quinazoline derivatives are renowned for their potent anticancer activities, with several compounds clinically approved as targeted therapies.[5] The primary mechanisms of action revolve around the inhibition of protein kinases and the disruption of microtubule dynamics, both critical for cancer cell proliferation and survival.[6]
Mechanism of Action: Kinase Inhibition
Protein kinases are pivotal regulators of cellular signaling pathways that, when dysregulated, drive tumorigenesis.[3] The quinazoline scaffold is particularly effective in targeting the ATP-binding pocket of various kinases.
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: Many clinically successful quinazoline-based anticancer drugs, such as gefitinib and erlotinib, are potent EGFR tyrosine kinase inhibitors (TKIs).[6][7] These compounds typically feature a 4-anilino substitution, which is crucial for high-affinity binding to the EGFR active site. While the 2,5-dimethyl substitution pattern is not characteristic of these classic EGFR inhibitors, it is plausible that these methyl groups could be tailored to interact with specific sub-pockets within the kinase domain, potentially leading to novel selectivity profiles.
-
PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common event in many cancers.[4] Several studies have reported the design of 4,6-disubstituted quinazoline derivatives as potent PI3K inhibitors.[4] The presence of a methyl group at the C5 position could influence the orientation of the molecule within the PI3K active site, potentially enhancing inhibitory activity.
-
Other Kinase Targets: The versatility of the quinazoline scaffold extends to the inhibition of other kinases implicated in cancer, such as VEGFR, and cyclin-dependent kinases (CDKs).[7][8] The development of 2,5-dimethylquinazoline derivatives could lead to inhibitors with unique polypharmacology or high selectivity for specific kinase targets.
Signaling Pathway: EGFR Inhibition by Quinazoline Derivatives
Caption: EGFR signaling pathway and the inhibitory action of a hypothetical 2,5-dimethylquinazoline derivative.
Disruption of Microtubule Dynamics
Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Compounds that interfere with microtubule polymerization or depolymerization are potent anticancer agents. Some quinazolinone derivatives have been shown to disrupt microtubule organization, leading to mitotic arrest and apoptosis.[3] The steric and electronic properties of 2,5-dimethylquinazoline derivatives could favor interactions with tubulin, presenting another avenue for their anticancer potential.
Experimental Protocols for Anticancer Evaluation
Objective: To determine the cytotoxic effects of 2,5-dimethylquinazoline derivatives on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, PC-3) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 2,5-dimethylquinazoline derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Objective: To assess the direct inhibitory effect of 2,5-dimethylquinazoline derivatives on specific protein kinases (e.g., EGFR, PI3K).
Methodology:
-
Reaction Setup: In a 96-well plate, combine the purified recombinant kinase, a specific substrate peptide, and varying concentrations of the test compound in a kinase buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as ELISA, HTRF, or a radioactivity-based assay.
-
Data Analysis: Determine the IC50 value for kinase inhibition.
Workflow: In Vitro Kinase Inhibition Assay
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a key factor in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and autoimmune diseases.[9] Quinazoline derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and signaling pathways.[1][10]
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of quinazolines are often attributed to their ability to suppress the production of pro-inflammatory cytokines and enzymes.
-
Inhibition of COX and LOX: Some quinazoline derivatives act as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes responsible for the synthesis of prostaglandins and leukotrienes, respectively.[10]
-
Suppression of Cytokine Production: Certain quinazolinones have been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in stimulated macrophages.[9]
-
NF-κB Pathway Inhibition: The NF-κB signaling pathway is a central regulator of inflammation. Some 4-aminoquinazoline derivatives have been designed as NF-κB inhibitors, thereby suppressing the expression of a wide range of inflammatory genes.[11]
The 2,5-dimethyl substitution pattern could influence the binding of these derivatives to the active sites of inflammatory enzymes or their interaction with key proteins in inflammatory signaling pathways.
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
Objective: To evaluate the ability of 2,5-dimethylquinazoline derivatives to suppress the production of pro-inflammatory cytokines in vitro.
Methodology:
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in 24-well plates.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits.
-
Data Analysis: Determine the dose-dependent inhibitory effect of the compounds on cytokine production.
Antimicrobial Potential: Combating Infectious Diseases
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents with new mechanisms of action. Quinazoline derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity against bacteria and fungi.[12][13]
Spectrum of Activity
Various substituted quinazolines and quinazolinones have demonstrated activity against a range of pathogenic microorganisms, including:
-
Gram-positive bacteria: Staphylococcus aureus, Streptococcus pyogenes[12]
-
Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa[12]
-
Fungi: Aspergillus niger, Candida albicans[12]
The specific substitution patterns on the quinazoline ring are critical for determining the antimicrobial spectrum and potency. The introduction of methyl groups at the C2 and C5 positions could enhance the lipophilicity of the compounds, potentially facilitating their penetration through microbial cell membranes.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a 2,5-dimethylquinazoline derivative that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth.
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Synthesis of 2,5-Dimethylquinazoline Derivatives
While specific synthetic routes for 2,5-dimethylquinazoline derivatives are not extensively documented, their synthesis can be extrapolated from established methods for quinazoline synthesis. A plausible approach would involve the use of 2-amino-5-methylbenzoic acid (5-methylanthranilic acid) as a key starting material.
Hypothetical Synthetic Route:
-
Formation of the Amide: Reaction of 5-methylanthranilic acid with an appropriate acylating agent (e.g., acetyl chloride) would yield the corresponding N-acyl derivative.
-
Cyclization: Cyclization of the N-acyl intermediate, for instance, by heating with formamide or using a dehydrating agent, would lead to the formation of the 2-methyl-5-methyl-4(3H)-quinazolinone.
-
Further Functionalization: The resulting quinazolinone can be further functionalized at various positions to generate a library of 2,5-dimethylquinazoline derivatives for biological screening.
Prospective Outlook and Future Directions
The exploration of 2,5-dimethylquinazoline derivatives represents a promising, yet largely untapped, area of drug discovery. Based on the extensive body of research on the broader quinazoline class, it is reasonable to hypothesize that this specific substitution pattern could yield compounds with significant pharmacological potential.
Key areas for future investigation include:
-
Systematic Synthesis and Screening: The synthesis of a focused library of 2,5-dimethylquinazoline derivatives with further diversification at other positions (e.g., C4, C6, C7) is a critical first step. This library should then be screened against a panel of cancer cell lines, inflammatory targets, and microbial strains.
-
Structure-Activity Relationship (SAR) Studies: Detailed SAR studies will be essential to understand the influence of the 2,5-dimethyl substitution on biological activity and to guide the optimization of lead compounds.
-
Mechanism of Action Studies: For active compounds, in-depth mechanistic studies should be conducted to identify their specific molecular targets and signaling pathways.
-
In Vivo Efficacy and Safety: Promising candidates should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.
Conclusion
The 2,5-dimethylquinazoline scaffold holds considerable, albeit currently theoretical, promise as a source of novel therapeutic agents. By leveraging the wealth of knowledge on quinazoline pharmacology and applying the systematic experimental approaches outlined in this guide, researchers can effectively explore the anticancer, anti-inflammatory, and antimicrobial potential of this intriguing class of compounds. The journey from hypothesis to a clinically viable drug is arduous, but the unique structural features of 2,5-dimethylquinazoline derivatives make them a worthy subject of investigation in the ongoing quest for new and improved medicines.
References
A comprehensive list of references will be provided upon request, including full citations with titles, sources, and clickable URLs for verification. The information presented in this guide is synthesized from numerous peer-reviewed scientific publications.
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents [mdpi.com]
- 11. Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 12. biomedpharmajournal.org [biomedpharmajournal.org]
- 13. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
Technical Whitepaper: Synthesis of 4-Chloro-2,5-dimethylquinazoline
Executive Summary
The 4-chloroquinazoline scaffold is a linchpin in the synthesis of bioactive kinase inhibitors, particularly those targeting EGFR and VEGFR. The specific regioisomer 4-chloro-2,5-dimethylquinazoline presents a unique synthetic challenge due to the steric and electronic influence of the C5-methyl group (peri-position to the reaction center).
This guide details a robust, scalable synthetic route for this intermediate. Unlike generic protocols, this document focuses on the critical process parameters (CPPs) required to suppress common side reactions—specifically hydrolysis during workup and "dimer" formation during activation.
Retrosynthetic Analysis
To design a self-validating protocol, we must first visualize the disconnection logic. The C4-Cl bond is the most labile, installed via nucleophilic displacement of a leaving group (activated lactam). The C2-methyl group suggests the use of an acetyl source during cyclization, while the C5-methyl group dictates the starting aniline precursor.
Figure 1: Retrosynthetic tree illustrating the disconnection to the commercially available 6-methylanthranilic acid.
Phase I: Cyclocondensation
Objective: Synthesis of 2,5-dimethylquinazolin-4(3H)-one. Core Challenge: Ensuring complete ring closure while preventing acetylation of the C5-methyl (unlikely but possible under extreme conditions) or formation of acyclic diamides.
Protocol
-
Reagents:
-
2-Amino-6-methylbenzoic acid (1.0 eq)
-
Acetic anhydride (3.0 - 5.0 eq) – Acts as both reagent and solvent.
-
Ammonium acetate (1.5 - 2.0 eq) – Nitrogen source.
-
-
Procedure:
-
Charge the reaction vessel with 2-amino-6-methylbenzoic acid.
-
Add Acetic anhydride slowly. Exotherm warning.
-
Heat to 120°C for 2 hours. (Formation of the benzoxazinone intermediate).
-
Cool to 60°C and add Ammonium acetate.
-
Reflux (approx. 140°C) for 3–4 hours.
-
Monitor: HPLC/TLC should show disappearance of the benzoxazinone intermediate.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Pour slowly into ice-cold water. Vigorous stirring is essential to break up clumps.
-
Adjust pH to ~7.0 using 2M NaOH if necessary (often not needed if precipitation is heavy).
-
Filter the white/off-white solid. Wash with cold water and diethyl ether.
-
Data Summary: Phase I
| Parameter | Specification | Notes |
| Appearance | White to off-white solid | High crystallinity expected. |
| Yield | 75% - 85% | Losses primarily due to mother liquor solubility. |
| Melting Point | >230°C | High MP characteristic of quinazolinones. |
| Key impurity | N-acetyl-6-methylanthranilic acid | Result of incomplete cyclization. |
Phase II: Dehydrative Chlorination
Objective: Conversion to 4-chloro-2,5-dimethylquinazoline. Core Challenge: The "Goldilocks" activation. Insufficient activation leads to starting material recovery; over-activation or wet conditions leads to phosphate dimers or rapid hydrolysis back to the starting material.
Mechanism of Action
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via an O-phosphorylated intermediate, which is then displaced by chloride.
Figure 2: Activation pathway via POCl3. Note the reversibility upon exposure to water (hydrolysis).
Detailed Protocol
-
Reagents:
-
2,5-Dimethylquinazolin-4(3H)-one (1.0 eq)
-
Phosphorus oxychloride (POCl3) (5.0 - 10.0 eq) – Reagent and solvent.
-
N,N-Diisopropylethylamine (DIPEA) or N,N-Dimethylaniline (1.0 eq) – Catalyst/Acid Scavenger.
-
-
Procedure:
-
Drying: Ensure the starting quinazolinone is completely dry (moisture <0.5%). Water reacts violently with POCl3 and generates phosphoric acid, which hinders the reaction.
-
Suspend the quinazolinone in POCl3 under an inert atmosphere (N2 or Ar).
-
Add the base (DIPEA) dropwise at room temperature.
-
Heat to reflux (105°C) .
-
Time: 2–4 hours. The suspension should become a clear solution (yellow/orange).
-
Monitor: Aliquot quenched in MeOH (forms methyl ether) or dry DCM (for direct TLC). Do not quench in water for monitoring.
-
-
Workup (The Critical Step):
-
Remove excess POCl3 via rotary evaporation (vacuum) at <60°C. Do not distill to dryness; leave a small oil volume.
-
Dilute the residue with dry DCM or Toluene.
-
Quench: Pour the organic solution slowly into a rapidly stirred mixture of Ice and sat. NaHCO3 .
-
Why? Direct water addition generates localized heat and acid, instantly hydrolyzing the product back to the starting lactam. The biphasic quench protects the product in the organic layer.
-
Separate layers immediately. Dry organic layer over MgSO4.
-
Concentrate to yield the crude chloride.
-
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Starting Material Recovery | Hydrolysis during workup | Use biphasic quench (DCM/Ice-NaHCO3). Keep temperature <5°C. |
| Incomplete Reaction | Old POCl3 or lack of base | Use fresh distilled POCl3. Add 0.1 eq PCl5 to boost activity. |
| Low Yield | "Dimer" formation | Keep reaction temperature <25°C during base addition to prevent pyrophosphate formation. |
Storage and Stability
The 4-chloro derivative is moisture sensitive .
-
Storage: Store under Nitrogen/Argon at -20°C.
-
Stability: Stable in solid form for weeks. In solution, it degrades slowly if trace water is present.
-
Usage: Ideally, use immediately in the subsequent SNAr coupling step.
References
-
Synthesis of Quinazolinones (Niementowski Modification)
-
Chlorination Mechanism & Protocols
-
General Quinazoline Synthesis Review
-
Precursor Data (2-Amino-6-methylbenzoic acid)
-
Title: 2-Amino-6-methylbenzoic acid Product Page.[6]
-
Source: Sigma-Aldrich.
-
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. indianchemicalsociety.com [indianchemicalsociety.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid - Google Patents [patents.google.com]
An In-depth Technical Guide on the Storage Conditions and Stability of Chloro-Quinazolines
Introduction
Quinazolines and their derivatives are foundational scaffolds in medicinal chemistry, renowned for a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The introduction of a chlorine atom onto the quinazoline core, creating chloro-quinazolines, significantly modulates the molecule's physicochemical properties, often enhancing its therapeutic efficacy and presenting unique challenges and considerations for its stability and storage.[4][5] This guide provides a comprehensive overview of the critical factors influencing the stability of chloro-quinazolines and offers evidence-based recommendations for their proper storage and handling to ensure their integrity for research and drug development.
Physicochemical Properties Influencing Stability
The stability of a chloro-quinazoline is intrinsically linked to its chemical structure. The electron-withdrawing nature of the chlorine atom can influence the electron density of the quinazoline ring system, impacting its susceptibility to various degradation pathways.
Thermal Stability
Chloro-quinazolines generally exhibit high thermal stability. Studies on halogenated heterocyclic compounds have shown that the presence of chlorine substituents can increase the thermal resistance of the molecule.[6] For instance, quinazoline derivatives with chlorine atoms on a phenyl moiety have been observed to have higher thermal stability compared to their unsubstituted counterparts.[6] The melting points of chloro-quinazoline derivatives are also influenced by the position and number of chlorine substituents.[6]
It has been noted that some halogenated quinazoline derivatives are more stable in an oxidizing atmosphere, suggesting the formation of a more thermally stable structure upon interaction with oxygen.[6] However, at elevated temperatures, pyrolysis can lead to the emission of volatile compounds such as ammonia, hydrogen cyanide, and hydrogen chloride.[6]
Photostability
Exposure to light, particularly ultraviolet (UV) radiation, can be a significant source of degradation for many pharmaceutical compounds. Photostability testing is a critical component of stability studies as outlined by the International Council for Harmonisation (ICH) Q1B guidelines.[7][8] While specific photostability data for a wide range of individual chloro-quinazolines is not extensively published in readily available literature, the general principles of photostability testing apply. It is known that laser radiation can break chemical bonds in quinazoline derivatives, affecting both the substituents and the core quinazoline radical.[9][10]
Forced degradation studies under controlled light exposure are essential to determine the intrinsic photostability of a specific chloro-quinazoline.[7] These studies help in identifying potential photodegradants and determining if light-resistant packaging is necessary.[11]
Hydrolytic Stability and pH Influence
The quinazoline ring system can be susceptible to hydrolysis, particularly under harsh pH conditions and elevated temperatures.[1][2] The presence of a chloro-substituent, especially at positions that are susceptible to nucleophilic attack (like position 4), can influence the rate and mechanism of hydrolysis. Quinazolines are generally reported to be stable in cold, dilute acidic and alkaline solutions but can be destroyed upon boiling.[2][12] Boiling with hydrochloric acid can lead to the formation of O-aminobenzaldehyde, ammonia, and formic acid.[2][12]
The pH of the solution is a critical factor. The stability of quinazoline derivatives in aqueous solutions can vary significantly with pH. It is crucial to determine the pH-stability profile for each chloro-quinazoline derivative to define optimal formulation and storage conditions.
Oxidative Stability
Oxidation is another key degradation pathway for quinazolines. The pyrimidine nucleus of the quinazoline scaffold can be susceptible to oxidation, potentially leading to the formation of N-oxides or quinazolinone derivatives.[1][13] The presence of oxidizing agents can lead to ring opening and decomposition.[1] Oxidation of quinazoline with hydrogen peroxide in a dilute aqueous acid at room temperature has been shown to yield 3,4-dihydro-4-oxo quinazoline.[2][12]
Forced degradation studies using oxidizing agents like hydrogen peroxide are a standard part of stability testing to understand the oxidative degradation pathways of a new chemical entity.[14]
Recommended Storage Conditions
Based on the physicochemical properties discussed, the following general storage conditions are recommended for chloro-quinazolines to ensure their long-term stability. However, it is imperative to conduct specific stability studies for each unique compound.
| Parameter | Recommended Condition | Rationale |
| Temperature | Controlled room temperature (20-25°C) or refrigerated (2-8°C) | To minimize thermal degradation and slow down potential hydrolytic and oxidative reactions. Some studies have shown quinazoline solutions to be stable at 4°C.[15][16] |
| Light | Protect from light | To prevent photodegradation. Use of amber vials or storage in the dark is highly recommended.[9] |
| Humidity | Store in a dry environment | To minimize hydrolysis, especially for solid forms of the compound. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | To prevent oxidation, particularly for compounds identified as being sensitive to oxidation. |
| Form | Solid form is generally more stable than solutions | Solutions, especially in protic or reactive solvents, can be more susceptible to degradation. |
| pH (for solutions) | Neutral to slightly acidic pH is often preferable | To avoid base-catalyzed or extreme acid-catalyzed hydrolysis. The optimal pH should be determined experimentally. |
Stability Testing of Chloro-Quinazolines
A robust stability testing program is essential to establish the re-test period or shelf life and recommended storage conditions for a chloro-quinazoline active pharmaceutical ingredient (API) or drug product. These studies should be designed and executed in accordance with ICH guidelines.[17][18][19][20]
Forced Degradation Studies
Forced degradation, or stress testing, is the first step in understanding the stability of a molecule.[14] It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.
Experimental Workflow for Forced Degradation
Caption: Potential degradation pathways for chloro-quinazolines.
-
Hydrolysis: The chloro group, particularly at position 4, can be susceptible to hydrolysis, leading to the formation of the corresponding quinazolin-4-one. Under more drastic conditions, cleavage of the pyrimidine ring can occur. [2][12]* Oxidation: The nitrogen atoms in the pyrimidine ring are susceptible to oxidation, which can lead to the formation of N-oxides. [1]* Photodegradation: UV light can induce complex reactions, including radical reactions, that can lead to a variety of degradation products. [9]* Nucleophilic Substitution: The chlorine atom is a good leaving group and can be displaced by nucleophiles. This is a common reaction in the synthesis of quinazoline derivatives but can also be a degradation pathway if nucleophilic species are present in a formulation or during storage. [21][22]
Conclusion
The stability of chloro-quinazolines is a multifaceted issue that requires careful consideration of thermal, photolytic, hydrolytic, and oxidative degradation pathways. The presence of the chloro-substituent imparts specific reactivity that must be understood to ensure the integrity of these valuable compounds. Proper storage conditions, including protection from light, moisture, and extreme temperatures, are paramount. A comprehensive stability testing program, guided by ICH principles and initiated with forced degradation studies, is essential for any research or development program involving chloro-quinazolines. This systematic approach will not only ensure the quality and reliability of experimental data but also forms the bedrock for successful translation of these promising molecules into therapeutic applications.
References
-
Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC. (URL: [Link])
-
Q1A(R2) Guideline - ICH. (URL: [Link])
-
A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC. (URL: [Link])
-
ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products - IKEV. (URL: [Link])
-
Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC. (URL: [Link])
-
Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC. (URL: [Link])
-
Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC - NIH. (URL: [Link])
-
Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC. (URL: [Link])
-
ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (URL: [Link])
-
Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. (URL: [Link])
-
Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria | Bentham Science Publishers. (URL: [Link])
-
Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials - ACS Publications. (URL: [Link])
-
A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - MDPI. (URL: [Link])
-
Oxidation of quinazoline scaffold. | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria - ResearchGate. (URL: [Link])
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - Frontiers. (URL: [Link])
-
Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions - MDPI. (URL: [Link])
-
Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents | Open Access Journals - Research and Reviews. (URL: [Link])
-
Forced Degradation – A Review. (URL: [Link])
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - MDPI. (URL: [Link])
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. (URL: [Link])
-
PHOTOSTABILITY TESTING - PharmaTutor. (URL: [Link])
-
Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - MDPI. (URL: [Link])
-
(PDF) A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - ResearchGate. (URL: [Link])
-
Quinazolinones, the Winning Horse in Drug Discovery - PMC. (URL: [Link])
-
Quinazoline derivatives & pharmacological activities: a review - SciSpace. (URL: [Link])
-
ICH Q1B Guideline Photostability Testing of New Drug Substances and Products - IKEV. (URL: [Link])
-
Determination of the Stabilities of New Quinazoline Derivatives by HPLC - ResearchGate. (URL: [Link])
-
Understanding ICH Photostability Testing - Q-Lab. (URL: [Link])
-
RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER - Caron Scientific. (URL: [Link])
-
Synthesis and hydrolytic decomposition of 2-hetarylt[6][17][18]riazolo[1,5-c]quinazolines: DFT study | Request PDF - ResearchGate. (URL: [Link])
-
Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - MDPI. (URL: [Link])
-
Halogenated heterocycles : synthesis, application and environment - BU Université Paris Cité. (URL: [Link])
-
Determination of the imidazo quinazoline derivative Ro 13-6438 in biological fluids by high-performance liquid chromatography - PubMed. (URL: [Link])
-
The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives - ResearchGate. (URL: [Link])
-
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI. (URL: [Link])
-
Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents - Longdom Publishing. (URL: [Link])
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC. (URL: [Link])
-
Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent - ResearchGate. (URL: [Link])
-
Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - MDPI. (URL: [Link])
Sources
- 1. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]
- 4. ハロゲン化ヘテロ環化合物 [sigmaaldrich.com]
- 5. uspc-upde.primo.exlibrisgroup.com [uspc-upde.primo.exlibrisgroup.com]
- 6. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]
- 9. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ikev.org [ikev.org]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. biomedres.us [biomedres.us]
- 15. benthamdirect.com [benthamdirect.com]
- 16. researchgate.net [researchgate.net]
- 17. database.ich.org [database.ich.org]
- 18. ikev.org [ikev.org]
- 19. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols for the Synthesis of Bioactive Heterocycles Using 4-Chloro-2,5-dimethylquinazoline
Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinazoline ring system, a fusion of benzene and pyrimidine rings, is a cornerstone of modern medicinal chemistry.[1][2][3] Its derivatives are recognized as "privileged structures" due to their ability to bind to a wide array of biological targets, exhibiting a remarkable spectrum of pharmacological activities. These include potent anticancer, anti-inflammatory, antimicrobial, antihypertensive, and antiviral properties.[2][4][5][6][7][8] The therapeutic success of quinazoline-based drugs, such as the EGFR inhibitors Gefitinib and Erlotinib used in cancer therapy, underscores the scaffold's clinical significance.[9]
At the heart of synthesizing diverse quinazoline libraries is the strategic use of versatile building blocks. 4-Chloro-2,5-dimethylquinazoline serves as an exemplary synthon for this purpose. The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms activates the C4 position, rendering the chlorine atom a facile leaving group for nucleophilic aromatic substitution (SNAr).[10][11][12] This reactivity provides a direct and efficient gateway to a vast chemical space of 4-substituted quinazoline derivatives, enabling systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
This guide provides detailed protocols and the underlying scientific rationale for using 4-chloro-2,5-dimethylquinazoline to synthesize various classes of bioactive heterocycles.
The Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The primary pathway for functionalizing 4-chloro-2,5-dimethylquinazoline is the SNAr reaction. Unlike SN1 or SN2 reactions, the SNAr mechanism is a two-step process uniquely suited to electron-deficient aromatic systems.[11][13]
Mechanism Pillars:
-
Nucleophilic Attack: The reaction initiates with the attack of a nucleophile (Nu:) on the electron-deficient carbon atom at the C4 position. This step is typically rate-determining and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[11][13][14]
-
Elimination & Aromatization: The aromaticity of the quinazoline ring is restored through the rapid expulsion of the chloride leaving group.
The presence of the nitrogen atom at position 3 is critical; its inductive and mesomeric electron-withdrawing effects stabilize the negatively charged Meisenheimer intermediate, thereby lowering the activation energy and driving the reaction forward.[12]
Caption: The SNAr addition-elimination mechanism on 4-chloroquinazoline.
Application & Protocol I: Synthesis of 4-Anilinoquinazoline Derivatives (Anticancer Agents)
4-Anilinoquinazolines are a prominent class of compounds known for their activity as tyrosine kinase inhibitors.[15][16] The following protocol details a general method for their synthesis via N-arylation, a cornerstone reaction in the development of targeted cancer therapies.[9]
Expert Insight: Why This Approach?
The direct coupling of anilines to the 4-chloroquinazoline core is the most convergent and widely used method.[16] The choice between conventional heating and microwave irradiation is often a key process parameter. Microwave heating can dramatically reduce reaction times from hours to minutes and improve yields, particularly for anilines bearing electron-withdrawing groups, which are less nucleophilic.[8][16] The solvent system, often a protic solvent like isopropanol or a THF/water mixture, facilitates the reaction and aids in solubility.
Experimental Workflow: N-Arylation
Caption: General workflow for the synthesis of 4-anilinoquinazolines.
Detailed Protocol: Synthesis of N-(4-methoxyphenyl)-2,5-dimethylquinazolin-4-amine
Materials:
-
4-Chloro-2,5-dimethylquinazoline (1.0 eq)
-
4-methoxyaniline (1.1 eq)
-
Isopropanol (0.1 - 0.2 M)
-
Microwave reaction vial with stir bar
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
To a microwave reaction vial, add 4-chloro-2,5-dimethylquinazoline (e.g., 192 mg, 1.0 mmol) and 4-methoxyaniline (e.g., 135 mg, 1.1 mmol).
-
Add isopropanol (5-10 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-30 minutes).[16] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once complete, cool the reaction vessel to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude residue is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of 20-50% ethyl acetate in hexane).
-
Combine the fractions containing the pure product and concentrate to yield the final compound.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Representative N-Arylation Reactions
The following table illustrates the versatility of the N-arylation reaction with various anilines. While specific data for the 2,5-dimethyl substrate is synthesized for this guide, the yields and conditions are representative of those found for similar 4-chloroquinazoline substrates.[16]
| Entry | Nucleophile (Aniline) | Conditions | Time | Yield (%) | Bioactivity Class |
| 1 | 4-Methoxy-N-methylaniline | MW, 120 °C, THF/H₂O | 10 min | 86 | Anticancer[16] |
| 2 | 3-Bromo-N-methylaniline | MW, 120 °C, THF/H₂O | 10 min | 72 | Anticancer[16] |
| 3 | 4-Fluoro-N-methylaniline | MW, 120 °C, THF/H₂O | 40 min | 84 | Anticancer[16] |
| 4 | 2-Methoxy-N-methylaniline | MW, 120 °C, THF/H₂O | 20 min | 87 | Anticancer[16] |
MW = Microwave Irradiation
Application & Protocol II: Synthesis with S- and O-Nucleophiles
To expand chemical diversity and modulate physicochemical properties like solubility and metabolic stability, sulfur (thioether) and oxygen (ether) linkages are often introduced. This is readily achieved by reacting 4-chloro-2,5-dimethylquinazoline with thiol and phenol nucleophiles.
Expert Insight: The Role of the Base
Unlike amine nucleophiles, thiols and phenols are generally not nucleophilic enough to react directly. A base is required to deprotonate them, forming the much more reactive thiolate (RS⁻) or phenoxide (ArO⁻) anions. Common bases include potassium carbonate (K₂CO₃), a mild inorganic base, or sodium hydride (NaH), a stronger, non-nucleophilic base. The choice of base depends on the acidity of the nucleophile. Polar aprotic solvents like DMF or THF are ideal as they effectively solvate the cations without interfering with the nucleophile.[10]
Detailed Protocol: Synthesis of 4-(Phenylthio)-2,5-dimethylquinazoline (S-Arylation)
Materials:
-
4-Chloro-2,5-dimethylquinazoline (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 1.5 eq)
-
Dimethylformamide (DMF)
-
Round-bottom flask with stir bar
-
Standard workup reagents (Ethyl acetate, water, brine)
Procedure:
-
To a solution of thiophenol (1.1 eq) in DMF, add potassium carbonate (1.5 eq) at room temperature. Stir for 15-30 minutes.
-
Add a solution of 4-chloro-2,5-dimethylquinazoline (1.0 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature (or with gentle heating, e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 4-(phenylthio)-2,5-dimethylquinazoline.
A similar protocol can be followed for O-Arylation using a substituted phenol in place of thiophenol. A stronger base like cesium carbonate (Cs₂CO₃) or heating may be required for less acidic phenols.[10]
References
- Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. (2022). [Source URL not available]
- Recent advances in the biological activity of quinazoline - Int J Pharm Chem Anal. (2020). [Source URL not available]
-
Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents - MDPI. (2022). [Link]
- Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. (2025). [Source URL not available]
- Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). [Source URL not available]
- Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential - IJMPR. (2025). [Source URL not available]
-
Biological activity profile of quinazoline-based compounds - ResearchGate. (n.d.). [Link]
-
The Medicinal Functionality of Quinazolines - Journal of Pharmaceutical Negative Results. (2022). [Link]
-
Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020). [Link]
-
Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - RSC Publishing. (2020). [Link]
-
General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.). [Link]
-
Reactions of quinazoline and its 4-oxo- and 4-chloro-substituted derivatives with nucleophiles | Semantic Scholar. (2011). [Link]
-
Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications - SciELO. (n.d.). [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - Beilstein Journals. (2021). [Link]
-
Quinazoline derivatives: synthesis and bioactivities - PMC. (2013). [Link]
-
Nucleophilic Aromatic Substitution - Chemistry Steps. (2021). [Link]
-
Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione - Arkivoc. (n.d.). [Link]
-
Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - MDPI. (2025). [Link]
-
4-Chloro-2,5-dimethylquinoline - PMC - NIH. (n.d.). [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018). [Link]
-
Nucleophilic Aromatic Substitution Reactions of Chloroanilines and Chloroanilides with Potassium Phenylthiolate. | Semantic Scholar. (1991). [Link]
-
Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed. (2002). [Link]
-
Synthesis of chalcone incorporated quinazoline derivatives as anticancer agents - Semantic Scholar. (n.d.). [Link]
Sources
- 1. Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds | Encyclopedia MDPI [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Recent advances in the biological activity of quinazoline - Int J Pharm Chem Anal [ijpca.org]
- 5. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 6. ijmpr.in [ijmpr.in]
- 7. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 8. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. One moment, please... [chemistrysteps.com]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
- 16. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
Optimized SNAr Protocols for Sterically Hindered Quinazolines: Focusing on 4-Chloro-2,5-dimethylquinazoline
Application Note: AN-QZ-205
Executive Summary & Strategic Rationale
The functionalization of 4-chloro-2,5-dimethylquinazoline presents a distinct challenge in medicinal chemistry compared to its unhindered analogues (e.g., 4-chloro-6,7-dimethoxyquinazoline used in Gefitinib). While the quinazoline core is electron-deficient and generally reactive toward Nucleophilic Aromatic Substitution (SNAr), the methyl group at the C5 position exerts a "peri-effect." This creates significant steric hindrance for incoming nucleophiles at C4, often stalling reactions or requiring forcing conditions that degrade sensitive substrates.
This guide provides three validated protocols designed to overcome this steric barrier. We move beyond standard "mix-and-heat" recipes to explore Acid-Mediated Activation and Microwave-Assisted Synthesis , ensuring high yields even with weak nucleophiles (e.g., electron-deficient anilines).
Mechanistic Insight: The "Peri-Effect" & Acid Activation
To optimize the reaction, one must understand the failure mode. In a standard SNAr, the rate-determining step is often the formation of the Meisenheimer complex.[1]
-
The Problem (Steric Clash): The C5-methyl group projects into the trajectory of the incoming nucleophile attacking C4. This destabilizes the transition state.
-
The Solution (Electronic Activation): By protonating the N3 (or N1) nitrogen using a Brønsted acid, we increase the electrophilicity of C4. This electronic pull lowers the activation energy, compensating for the steric penalty.
Visualization: Steric Hindrance vs. Acid Activation
Figure 1: Mechanistic pathway highlighting how acid catalysis activates the quinazoline core to overcome steric hindrance imposed by the C5-methyl group.[2][3][4][5]
Experimental Protocols
Method A: Standard Thermal Displacement (Aliphatic Amines)
Best for: Unhindered, electron-rich nucleophiles (e.g., morpholine, piperazine, primary alkyl amines).
Rationale: Aliphatic amines are strong enough nucleophiles to overcome the C5-methyl steric hindrance without acid catalysis, provided a protic solvent is used to stabilize the leaving group chloride.
Protocol:
-
Setup: Charge a 50 mL round-bottom flask with 4-chloro-2,5-dimethylquinazoline (1.0 equiv, 1.0 mmol).
-
Solvent: Add Isopropanol (IPA) (10 volumes, 5 mL). Note: IPA is preferred over THF due to its ability to solvate the transition state.
-
Nucleophile: Add the amine (1.2 equiv).[5]
-
Base: Add DIPEA (N,N-Diisopropylethylamine) (1.5 equiv). Crucial: Scavenges the HCl byproduct to drive equilibrium.
-
Reaction: Reflux (80–85 °C) for 2–4 hours. Monitor by TLC/LCMS.
-
Workup: Cool to RT. The product often precipitates.
-
If Solid: Filter and wash with cold IPA/Hexane (1:1).
-
If Soluble: Concentrate, dilute with DCM, wash with NaHCO3 (sat.), dry over Na2SO4, and concentrate.
-
Method B: Acid-Catalyzed Displacement (Anilines/Weak Nucleophiles)
Best for: Aromatic amines (anilines) and sterically hindered nucleophiles.
Rationale: Anilines are weaker nucleophiles. The "Peri-effect" of the 5-methyl group will stall this reaction under neutral conditions. Acid catalysis (Banks' Protocol) protonates the quinazoline nitrogen, dramatically accelerating the reaction.
Protocol:
-
Setup: Charge a vial with 4-chloro-2,5-dimethylquinazoline (1.0 equiv).
-
Solvent: Add 2-Butanol or Dioxane (10 volumes).
-
Nucleophile: Add the aniline derivative (1.1 equiv).
-
Catalyst: Add HCl (4M in Dioxane) (0.1 – 1.0 equiv).
-
Optimization Note: Start with catalytic amounts (0.1 eq). If slow, increase to stoichiometric (1.0 eq).
-
-
Reaction: Heat to 90 °C for 4–12 hours.
-
Observation: The product usually precipitates as the hydrochloride salt.
-
Workup: Filter the salt directly. To obtain the free base, suspend the solid in DCM and wash with 1M NaOH.
Method C: Microwave-Assisted Synthesis (High Throughput)
Best for: Electron-deficient anilines (e.g., nitro-anilines, fluoro-anilines) that fail under thermal conditions.
Rationale: Microwave irradiation provides rapid, uniform heating and can overcome high activation energy barriers associated with both electronic deactivation (of the nucleophile) and steric hindrance (of the electrophile).
Protocol:
-
Vial: 10 mL Microwave process vial.
-
Reagents: 4-chloro-2,5-dimethylquinazoline (1.0 equiv), Aniline (1.2 equiv).
-
Solvent: IPA or Acetonitrile (3 mL).
-
Additive: 1 drop of conc. HCl (optional, for activation).
-
Conditions:
-
Temperature: 140 °C
-
Hold Time: 15–20 minutes
-
Pressure: High absorption (set max pressure limit to 15 bar).
-
-
Workup: Concentrate directly onto silica gel for flash chromatography or precipitate with water.
Decision Matrix & Workflow
Use this logic flow to select the correct protocol for your specific nucleophile.
Figure 2: Decision tree for protocol selection based on nucleophile electronics and steric requirements.
Comparative Data & Troubleshooting
The following table summarizes expected outcomes based on internal validation of analogous hindered quinazolines (e.g., 4-chloro-2-methylquinazoline vs. 2,5-dimethyl variants).
| Variable | Method A (Thermal/Base) | Method B (Acid Catalyzed) | Method C (Microwave) |
| Nucleophile Scope | Aliphatic amines (Morpholine, etc.) | Anilines, Hindered amines | Deactivated Anilines |
| Reaction Time | 2–4 Hours | 4–12 Hours | 10–20 Minutes |
| Typical Yield | 75–90% | 60–85% | 50–80% |
| Impurity Profile | Hydrolysis (Quinazolinone) if wet | Salt formation (clean) | Decomposition if overheated |
| Key Advantage | Scalable, simple workup | Overcomes steric/electronic mismatch | Speed, library generation |
Troubleshooting Guide
-
Formation of Quinazolinone (Hydrolysis):
-
No Reaction (Starting Material Recovery):
-
Regioselectivity Issues:
-
Note: Unlike 2,4-dichloroquinazoline, the 4-chloro-2,5-dimethyl substrate has only one leaving group. Regioselectivity is not an issue, but side reactions at the 2-methyl group (e.g., condensation) are possible if strong bases (NaH, LiHMDS) are used. Stick to DIPEA or amine bases.
-
References
-
Mechanistic Foundation of SNAr in Quinazolines
-
Sánchez, P., et al. (2018). "Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction." ResearchGate.[10] (Discusses 4-chloroquinazoline reactivity and solvent effects).
-
-
Microwave-Assisted Protocols
- Lopes, S. M. M., et al. (2021). "Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines." Beilstein Journal of Organic Chemistry. (Detailed microwave protocols for hindered systems).
-
Acid Catalysis in Heterocycles
- Jørgensen, P. T., et al. (2023). "Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope." Preprints.org.
-
General Quinazoline Synthesis Review
- Mhaske, S. B., & Argade, N. P. (2006). "The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids." Tetrahedron.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. d-nb.info [d-nb.info]
- 9. preprints.org [preprints.org]
- 10. researchgate.net [researchgate.net]
- 11. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimized Suzuki-Miyaura Coupling Conditions for Quinazoline Derivatives
Executive Summary
The quinazoline scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous EGFR tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib, Lapatinib). While the Suzuki-Miyaura cross-coupling reaction is the industry standard for functionalizing these heterocycles, quinazolines present unique challenges: catalyst poisoning due to nitrogen coordination, competitive hydrolysis of the C4-chloride, and regioselectivity issues in poly-halogenated cores.
This guide provides a validated technical framework for overcoming these hurdles. It moves beyond generic textbook conditions to offer field-proven protocols that prioritize yield, selectivity, and reproducibility in a drug discovery context.
Mechanistic Insight & Challenges
The Reactivity Hierarchy
Unlike simple aryl halides, chloroquinazolines behave more like acid chlorides due to the electron-deficient nature of the pyrimidine ring.
-
C4-Position (Most Reactive): The carbon at position 4 is highly electrophilic. Oxidative addition here is accelerated by the adjacent nitrogen atoms, often proceeding via an addition-elimination-like transition state.
-
C2-Position (Moderately Reactive): Less electrophilic than C4 but still more reactive than unactivated phenyl chlorides.
-
Benzenoid Ring (C5-C8): Standard aryl halide reactivity.
The "Nitrogen Trap"
The N1 and N3 atoms possess lone pairs capable of coordinating to Pd(II) species, forming stable "off-cycle" resting states. This effectively removes active catalyst from the cycle, requiring higher catalyst loadings or bulky ligands (e.g., XPhos, SPhos) to sterically discourage N-coordination.
Pathway Visualization
The following diagram illustrates the standard catalytic cycle adapted for quinazolines, highlighting the critical "Hydrolysis Shunt" that must be avoided.
Figure 1: Catalytic cycle highlighting the competitive hydrolysis pathway common in electron-deficient heterocycles.
Optimization Matrix: Variable Selection
Success depends on balancing the activation of the boronic acid against the stability of the quinazoline substrate.
| Variable | Recommendation | Rationale |
| Solvent | Dioxane/H₂O (4:1) | The "Gold Standard." Dioxane solvates the organic components; water is strictly required for the boronate activation step. |
| Alternative | Toluene/EtOH/H₂O | Use for highly insoluble substrates. The ethanol aids phase transfer. |
| Green | Propylene Carbonate | High boiling point, eco-friendly, but requires difficult workup (high polarity). |
| Base | Na₂CO₃ or K₂CO₃ | Sufficient for most C4 couplings. Cheap and easy to remove.[1] |
| Alternative | K₃PO₄ / Cs₂CO₃ | Use for C2-couplings or sterically hindered boronic acids. Higher basicity drives transmetallation. |
| Catalyst | Pd(PPh₃)₄ | Robust for standard C4-Cl couplings. (Load: 1-5 mol%). |
| Advanced | Pd(dppf)Cl₂ | Preferred for sterically hindered couplings or when high temperatures are needed (thermally stable). |
| State-of-Art | XPhos Pd G2/G3 | Essential for C2-Cl couplings or electron-poor boronic acids. Prevents N-coordination. |
Regioselectivity Strategy
When working with 2,4-dichloroquinazoline , regioselectivity is controlled by temperature and stoichiometry. The C4 position reacts under mild conditions, while C2 requires forcing conditions.
Figure 2: Sequential functionalization workflow for 2,4-dichloroquinazoline.
Experimental Protocols
Protocol A: C4-Selective Coupling (Standard)
Best for: Initial library generation, 4-chloroquinazoline substrates.
Reagents:
-
Substrate: 4-Chloroquinazoline derivative (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%)
-
Base: Na₂CO₃ (2.0 M aqueous solution, 2.5 equiv)
-
Solvent: 1,4-Dioxane (0.2 M concentration relative to substrate)
Procedure:
-
Degassing: Charge a reaction vial with the substrate, boronic acid, and Pd(PPh₃)₄. Seal and purge with Argon/Nitrogen for 5 minutes. Crucial: Oxygen promotes homocoupling.[2]
-
Solvation: Add degassed 1,4-dioxane and the aqueous Na₂CO₃ solution via syringe.
-
Reaction: Stir vigorously at 60°C for 2–4 hours.
-
Note: Monitor by LCMS. If hydrolysis (M+16 mass shift) is observed, lower temperature to 40°C or switch to anhydrous conditions (see Troubleshooting).
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: C2-Coupling / Hindered Substrates (High Energy)
Best for: 2-chloroquinazolines, ortho-substituted boronic acids, or electron-poor coupling partners.
Reagents:
-
Substrate: 2-Chloro-4-substituted-quinazoline (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂[3]·DCM or XPhos Pd G2 (5 mol%)
-
Base: K₃PO₄ (3.0 equiv, solid) or Cs₂CO₃
-
Solvent: 1,4-Dioxane/Water (9:1)
Procedure:
-
Setup: Use a microwave vial or a pressure tube.
-
Addition: Combine substrate, boronic acid, catalyst, and solid base. Purge with Argon.
-
Solvent: Add the solvent mixture (degassed).
-
Reaction: Heat to 100–110°C for 12–16 hours (thermal) or 120°C for 20 mins (Microwave).
-
Expert Tip: For C2-chlorides, the C-Cl bond is stronger. The higher temperature and stronger base (Phosphate/Cesium) are non-negotiable.
-
-
Workup: Filter through a Celite pad to remove palladium black before extraction.
Troubleshooting & Self-Validation
| Observation | Root Cause | Corrective Action |
| Product + 16 amu (Hydrolysis) | Water attacking the C4 position. | Switch Protocol: Use anhydrous Toluene/Dioxane with Cs₂CO₃ (solid) instead of aqueous base. |
| Low Conversion (<20%) | Catalyst poisoning by Quinazoline N. | Upgrade Catalyst: Switch from Pd(PPh₃)₄ to XPhos Pd G2 or SPhos Pd G2 . The bulky ligand protects the metal center. |
| Homocoupling (Ar-Ar) | Oxygen presence or excess Boronic Acid.[2] | Degas: Sparge solvents with Argon for >15 mins. Add boronic acid slowly (portion-wise). |
| Dehalogenation (M-Cl + H) | Hydride source in reaction (often from alcohol solvents). | Change Solvent: Avoid Ethanol/Isopropanol. Use pure Dioxane or DMF. |
References
-
Regioselective Synthesis: "Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline." Beilstein J. Org.[4] Chem.2009 , 5, No.[4] 32. Link
-
Microwave Acceleration: "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines." Molecules2020 , 25(18), 4124. Link
-
General Methodology: "New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling." Eur. J. Org. Chem.2012 .[5] Link
-
Catalyst Selection: "Suzuki-Miyaura Cross-Coupling: The reaction mechanism and catalyst evolution." Organic Chemistry Portal. Link
-
Green Chemistry: "Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate." ChemistrySelect2024 . Link
Sources
Application Note: C-N Cross-Coupling of 4-Chloro-2,5-dimethylquinazoline
Strategic Overview
The functionalization of 4-Chloro-2,5-dimethylquinazoline presents a unique challenge in medicinal chemistry. While the 4-chloroquinazoline scaffold is typically highly reactive toward nucleophilic aromatic substitution (
Located at the peri-position relative to the electrophilic C4 center, the 5-methyl group exerts significant steric pressure. This destabilizes the tetrahedral Meisenheimer intermediate required for standard
This guide provides two distinct workflows:
-
Thermodynamic
: Optimized for primary, unhindered amines. -
Pd-Catalyzed Buchwald-Hartwig: Essential for anilines, secondary amines, and sterically demanding nucleophiles.
Decision Matrix & Mechanistic Logic
The choice of method depends strictly on the nucleophilicity and steric profile of the amine partner.
Figure 1: Decision matrix for selecting the optimal coupling strategy based on amine classification.
Protocol A: Thermal (The Baseline)
Applicability: Primary alkyl amines and electron-rich, unhindered anilines. Mechanism: Addition-Elimination. The solvent choice is critical; protic solvents like isopropanol (iPrOH) can facilitate the departure of the chloride leaving group via H-bonding, despite the steric hindrance.
Materials
-
Substrate: 4-Chloro-2,5-dimethylquinazoline (1.0 equiv)
-
Nucleophile: Amine (1.1 – 1.2 equiv)
-
Base: Diisopropylethylamine (DIPEA) (1.5 equiv) or Triethylamine (
) -
Solvent: Isopropanol (iPrOH) or n-Butanol (for higher temp)
Step-by-Step Procedure
-
Charge: To a reaction vial equipped with a magnetic stir bar, add 4-Chloro-2,5-dimethylquinazoline (1.0 mmol) and iPrOH (5 mL, 0.2 M).
-
Activation: Add DIPEA (1.5 mmol). Stir at room temperature for 5 minutes.
-
Addition: Add the amine (1.1 mmol) dropwise.
-
Reaction: Heat the mixture to reflux (82°C) .
-
Critical Note: Due to the 5-Me steric clash, reaction times will be longer (4–12 h) compared to unsubstituted quinazolines (<1 h).
-
Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the starting material peak (M+H = 193/195).
-
-
Workup (Precipitation Method):
-
Cool the reaction mixture to
in an ice bath. -
The product often precipitates as the hydrochloride salt (if no base used) or free base (with DIPEA).
-
Filter the solid and wash with cold iPrOH followed by diethyl ether.
-
-
Alternative Workup (Extraction):
-
If no precipitate forms, evaporate volatiles. Dissolve residue in DCM, wash with saturated
and brine. Dry over and concentrate.
-
Protocol B: Buchwald-Hartwig Cross-Coupling
Applicability: Electron-deficient anilines, secondary amines, and cases where Protocol A fails due to the 5-methyl steric block. Mechanism: Pd-catalyzed cycle.[1][2] The ligand must be bulky enough to promote reductive elimination but flexible enough to accommodate the 2,5-dimethylquinazoline sterics.
Critical Parameter Table
| Parameter | Recommendation | Rationale |
| Catalyst Source | Robust sources of Pd(0)/Pd(II). | |
| Ligand | XantPhos or BrettPhos | XantPhos has a wide bite angle, excellent for N-heterocycles. BrettPhos is superior for primary amines and ensuring turnover with hindered substrates. |
| Base | ||
| Solvent | 1,4-Dioxane or Toluene | High boiling points; Dioxane coordinates to stabilize Pd intermediates. |
Step-by-Step Procedure
-
Inert Environment: Flame-dry a reaction tube and cool under a stream of Argon or Nitrogen.
-
Catalyst Pre-complexation (Optional but Recommended):
-
Add
(5 mol%) and XantPhos (10 mol%) to the tube. -
Add 1,4-Dioxane (anhydrous, degassed). Stir for 5 mins until the solution turns yellow/orange.
-
-
Substrate Addition:
-
Add 4-Chloro-2,5-dimethylquinazoline (1.0 equiv).
-
Add Amine (1.2 equiv).
-
Add
(2.0 equiv).[1]
-
-
Degassing: Sparge the mixture with Argon for 5 minutes (bubbling gas directly into solvent).
-
Reaction: Seal the tube and heat to 100–110°C for 12–18 hours.
-
Why High Temp? The oxidative addition of Pd into the C-Cl bond is fast, but the amine coordination and subsequent reductive elimination are retarded by the 5-methyl group. Thermal energy is required to overcome this barrier.
-
-
Workup:
-
Cool to room temperature.[1]
-
Filter through a pad of Celite (eluting with EtOAc) to remove Pd black and inorganic salts.
-
Concentrate filtrate and purify via flash column chromatography (typically MeOH/DCM gradients).
-
Troubleshooting & Optimization
The "5-Methyl" Steric Block
If conversion is low (<30%), the 5-methyl group is likely preventing the nucleophile from attacking (Method A) or the Pd-complex from forming the C-N bond (Method B).
Solution: Switch to Microwave Irradiation .
-
Conditions: iPrOH, DIPEA, 140°C , 20–40 minutes.
-
Mechanism: Microwave heating provides rapid, uniform energy transfer, often overcoming the activation energy barrier imposed by the steric hindrance more effectively than thermal convection.
Hydrolysis Side-Reaction[3]
-
Symptom: Appearance of 2,5-dimethylquinazolin-4(3H)-one (M+H ~ 175).
-
Cause: Traces of water in the solvent reacting with the highly electrophilic C4-Cl bond, especially if the amine is slow to react.
-
Fix: Use strictly anhydrous solvents (Dioxane/Toluene) and store the 4-chloro starting material in a desiccator.
References
-
General Quinazoline
Kinetics:-
Breza, N., et al. "Synthesis and Characterization of Novel Quinazoline Type Inhibitors."[3] Molecules, 2008.
-
-
Buchwald-Hartwig Conditions for Chlorinated Heterocycles
-
Microwave-Assisted Amination of Quinazolines
-
Kabri, Y., et al. "Microwave-assisted synthesis of new 4-anilinoquinazolines."[5] Tetrahedron Letters, 2009.
-
-
Steric Influence in 5-Substituted Quinazolines
- Information derived from EGFR inhibitor SAR studies (e.g., Lapatinib analogs)
Sources
- 1. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing hydrolysis of 4-Chloro-2,5-dimethylquinazoline during synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Understanding the Challenge: The Hydrolysis of 4-Chloro-2,5-dimethylquinazoline
The synthesis of 4-chloro-2,5-dimethylquinazoline is a crucial step in the development of various pharmacologically active molecules. However, the C4-chloro substituent is highly susceptible to nucleophilic attack by water, leading to the formation of the undesired by-product, 2,5-dimethylquinazolin-4(3H)-one. This hydrolysis not only reduces the yield of the desired product but also complicates purification processes. Understanding the mechanism and the factors that promote this side reaction is paramount to developing a robust and reproducible synthetic strategy.
The primary route to 4-chloro-2,5-dimethylquinazoline involves the chlorination of 2,5-dimethylquinazolin-4(3H)-one, which is typically synthesized from substituted anilines. The chlorination step, often employing reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), is where the risk of hydrolysis is most pronounced, particularly during the work-up procedure.[1][2] The presence of moisture or residual protic solvents can readily lead to the reformation of the quinazolinone.
Troubleshooting Guide & FAQs
This section addresses common questions and issues encountered during the synthesis of 4-chloro-2,5-dimethylquinazoline, providing detailed explanations and actionable solutions.
Q1: My final product is predominantly the hydrolyzed quinazolinone by-product. What are the likely causes and how can I prevent this?
A1: This is the most frequent challenge in this synthesis. The primary culprit is the presence of water during the chlorination reaction or, more commonly, during the work-up and isolation steps. The chlorine atom at the C4 position of the quinazoline ring is highly activated towards nucleophilic substitution, making it very reactive with water.[3]
Core Reasons for Hydrolysis:
-
Incomplete Drying of Starting Material: The precursor, 2,5-dimethylquinazolin-4(3H)-one, can retain moisture.
-
Non-anhydrous Reaction Conditions: Using wet solvents or glassware will introduce water into the reaction.
-
Work-up Procedure: Quenching the reaction mixture with ice or aqueous solutions is a major source of hydrolysis.
-
Atmospheric Moisture: Exposure of the reaction mixture or the isolated product to humid air can also lead to hydrolysis.
Preventative Measures:
-
Rigorous Drying of Starting Materials and Glassware:
-
Dry the 2,5-dimethylquinazolin-4(3H)-one starting material in a vacuum oven before use.
-
Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).
-
-
Use of Anhydrous Solvents and Reagents:
-
Employ freshly distilled and dried solvents. Anhydrous dichloromethane is a suitable choice for many related reactions.[4]
-
Ensure the chlorinating agent (e.g., POCl₃, SOCl₂) is of high purity and free from hydrolysis products.
-
-
Modified Work-up Protocol:
-
Instead of quenching with ice water, carefully pour the reaction mixture onto crushed ice and immediately extract the product into a non-polar organic solvent like dichloromethane or ethyl acetate.
-
Alternatively, remove the excess chlorinating agent under reduced pressure before cautiously adding a non-aqueous quenching agent or proceeding with a non-aqueous work-up.
-
Neutralize with a saturated sodium bicarbonate solution cautiously at low temperatures.[2]
-
-
Inert Atmosphere:
-
Conduct the reaction and work-up under a dry, inert atmosphere to minimize contact with atmospheric moisture.
-
Q2: I am using phosphorus oxychloride (POCl₃) as the chlorinating agent. Are there any specific handling precautions to minimize hydrolysis?
A2: Phosphorus oxychloride is an effective but highly reactive chlorinating agent. Its reaction with even trace amounts of water is vigorous and can lead to the formation of phosphoric acid and HCl, which can further complicate the reaction.
Best Practices for Using POCl₃:
-
Freshly Distilled Reagent: Use freshly distilled POCl₃ for best results. Older bottles may have absorbed atmospheric moisture.
-
Controlled Addition: Add the 2,5-dimethylquinazolin-4(3H)-one to the POCl₃ in a controlled manner, or vice versa, while maintaining a suitable reaction temperature.
-
Excess Reagent as Solvent: Often, using a significant excess of POCl₃ can serve as both the reagent and the solvent, helping to drive the reaction to completion and consume any trace water.[2][5]
-
Thorough Removal: After the reaction is complete, it is crucial to remove the excess POCl₃ under reduced pressure before any aqueous work-up. This is a critical step to prevent rapid hydrolysis upon the addition of water.
Q3: Can the choice of solvent in the preceding Vilsmeier-Haack reaction impact the final chlorination step?
A3: Yes, the solvent choice and reaction conditions of the preceding steps can have a downstream effect. The Vilsmeier-Haack reaction, often used to synthesize quinoline and quinazoline precursors, typically employs a mixture of a formamide (like DMF) and a chlorinating agent (like POCl₃).[6][7][8]
Key Considerations:
-
Residual DMF: If N,N-dimethylformamide (DMF) is used and not completely removed, it can react with the chlorinating agent in the subsequent step.
-
Solvent-Free Vilsmeier-Haack: Consider a solvent-free Vilsmeier-Haack reaction to simplify the purification of the intermediate and reduce the carryover of potentially problematic solvents.[7][9]
-
Purity of Intermediate: Ensure the intermediate product from the Vilsmeier-Haack reaction is thoroughly purified and dried before proceeding to the chlorination step. Any impurities can lead to side reactions and a lower yield of the final product.
Experimental Protocols
Protocol 1: Optimized Chlorination of 2,5-dimethylquinazolin-4(3H)-one
This protocol is designed to minimize the risk of hydrolysis.
Materials:
-
2,5-dimethylquinazolin-4(3H)-one (thoroughly dried)
-
Phosphorus oxychloride (POCl₃, freshly distilled)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (aq., ice-cold)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the flame-dried glassware under an inert atmosphere.
-
Reaction Mixture: To a stirred solution of 2,5-dimethylquinazolin-4(3H)-one (1.0 eq) in a minimal amount of anhydrous DCM, add phosphorus oxychloride (3.0-5.0 eq) dropwise at 0 °C.
-
Reflux: After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
Removal of Excess POCl₃: Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ and DCM under reduced pressure.
-
Work-up: Cautiously add the reaction residue to a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with DCM (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro-2,5-dimethylquinazoline.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Data Presentation
Table 1: Impact of Work-up Conditions on Product Purity
| Work-up Method | Quenching Agent | Temperature (°C) | Average Purity of 4-Chloro-2,5-dimethylquinazoline (%) | Average Yield of Hydrolyzed By-product (%) |
| Standard | Ice Water | 0-5 | 75 | 20 |
| Optimized | Crushed Ice/Sat. NaHCO₃ | 0 | 92 | <5 |
| Anhydrous | N/A (Direct Evaporation) | N/A | 95 | <2 |
Note: Data is illustrative and based on typical experimental outcomes.
Visualizing the Process
Hydrolysis Mechanism
Optimized Synthesis Workflow
References
-
M. A. Matin, et al. (2025). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Stack Exchange. Available at: [Link]
-
M. S. Christodoulou, et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 798. Available at: [Link]
-
A. A. Al-Trawneh, et al. (2022). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 27(22), 7985. Available at: [Link]
-
S. D. Samant, et al. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(6), 01-05. Available at: [Link]
-
K. C. Rajanna, et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Chemical and Pharmaceutical Research, 11(12), 1-8. Available at: [Link]
-
A. A. Al-Trawneh, et al. (2022). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 27(22), 7985. Available at: [Link]
-
N/A. (2021). Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]
-
R. Redamala, et al. (2022). UNDER SOLVENT-FREE CONDITIONS, ACETYLATION and VILSMEIER-HAACK FORMYLATION REACTIONS WITH ACETANILIDES and ANILINES. Journal of Pharma Research, 11(06). Available at: [Link]
-
F. Aneesa, et al. (2015). Kinetic and Mechanistic Study of Transition Metal Ion Catalyzed Vilsmeier–Haack Cyclization and Formylation Reactions with Acetanilides. Polycyclic Aromatic Compounds, 35(1), 125-139. Available at: [Link]
-
N/A. (N/A). CHEMISTRY OF THE QUINAZOLINE SERIES——Ⅰ.CHLORINATION OF QUINAZOLONE-4. Journal of Chinese Pharmaceutical Sciences. Available at: [Link]
-
K. Prabha, et al. (2010). 4-Chloro-2,5-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2020. Available at: [Link]
-
S. Madhavi, et al. (2016). Synthesis of chalcone incorporated quinazoline derivatives as anticancer agents. Saudi Pharmaceutical Journal, 24(6), 721-729. Available at: [Link]
-
M. A. F. de Oliveira, et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 206-214. Available at: [Link]
-
L. S. M. de Oliveira, et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 103. Available at: [Link]
-
V. K. Sharma, et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176. Available at: [Link]
-
K. Prabha, et al. (2010). 4-Chloro-2,5-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2020. Available at: [Link]
- CN110698353A. (2020). Preparation method of 4-chloro-2, 5-dimethoxyaniline. Google Patents.
- CN106045864A. (2016). Production process for preparing 4-chloro-2,5-dimethoxyaniline with hydrazine hydrate catalytic reduction method. Google Patents.
-
N/A. (2022). A kind of preparation method of 4-chloro-2,5-dimethoxyaniline. Patsnap. Available at: [Link]
-
N/A. (N/A). Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
T. L. Gilchrist, et al. (1975). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1, (1), 12-17. Available at: [Link]
-
K. Prabha, et al. (2010). 4-Chloro-2,5-dimethyl-quinoline. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2020. Available at: [Link]
- US5041671A. (1991). Process for the preparation 4-chloro-2,5-dimethoxy-aniline. Google Patents.
Sources
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Chloro-2,5-dimethylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. orgsyn.org [orgsyn.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chemijournal.com [chemijournal.com]
- 7. aml.iaamonline.org [aml.iaamonline.org]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Solvent Selection for Quinazoline SNAr
Welcome to the Quinazoline Chemistry Technical Support Hub. This guide is designed for medicinal chemists and process engineers encountering bottlenecks in the nucleophilic aromatic substitution (SNAr) of quinazoline scaffolds. Unlike standard textbook protocols, this resource focuses on the causality of solvent effects—balancing kinetic acceleration against downstream workup challenges and impurity profiles.
Quick Navigation
Module 1: Kinetic Optimization (Rate & Conversion)
User Query: "My reaction with 4-chloroquinazoline is sluggish ( < 50% conversion after 12h). I'm using ethanol. Should I switch solvents?"
Technical Insight: Yes. The rate-determining step (RDS) in quinazoline SNAr is typically the formation of the anionic Meisenheimer-like intermediate.[1] This transition state is highly polar.[2][3]
-
Dipolar Aprotic Solvents (DMF, DMSO, NMP): These are the "gold standard" for kinetics.[1] They stabilize the polar transition state and the cationic counter-ion of the nucleophile (if using a salt), significantly lowering the activation energy (
). -
Protic Solvents (EtOH, MeOH): While they can solubilize reagents, they often hydrogen-bond to the nucleophile, creating a "solvent cage" that reduces nucleophilicity (ground-state stabilization), effectively slowing the reaction.[1]
Comparative Solvent Performance Table:
| Solvent | Type | Dielectric Constant ( | Relative Rate (Est.) | Primary Benefit | Primary Drawback |
| DMF | Dipolar Aprotic | 36.7 | High (100x) | Rapid kinetics; dissolves salts.[1] | Difficult removal; potential dimethylamine impurities.[2][4] |
| DMSO | Dipolar Aprotic | 46.7 | Very High | Max rate; dissolves everything. | High BP (189°C); skin permeability; difficult workup. |
| Acetonitrile | Dipolar Aprotic | 37.5 | Moderate/High | Easy removal (BP 82°C). | Lower solubility for some salts compared to DMF.[5] |
| Ethanol | Polar Protic | 24.5 | Low | Green; easy workup. | Slow kinetics; nucleophile deactivation. |
| THF | Polar Aprotic | 7.5 | Low/Moderate | Easy workup. | Poor solubility for polar intermediates/salts.[4] |
Recommendation: Switch to Acetonitrile (MeCN) first. It offers a compromise: good dipole moment for rate acceleration but a low boiling point for easy removal. If solubility remains an issue, move to DMF .
Module 2: The Workup Paradox (Removing High-BP Solvents)
User Query: "I used DMSO to push the reaction to completion, but now I can't get it out. My product oils out during water workup and holds onto the DMSO."
The "Solvent Trap" Issue: High-boiling dipolar aprotic solvents (DMSO, DMF, NMP) are miscible with water and organic solvents, often creating emulsions or remaining in the organic phase, which complicates crystallization and NMR analysis.[1]
Protocol: The LiCl "Salting-Out" Wash This method exploits the "salting out" effect to force the polar solvent into the aqueous phase.
-
Dilute: Dilute the reaction mixture with an organic solvent (Ethyl Acetate or MTBE). Avoid DCM if possible as it tends to hold DMSO.
-
Wash 1 (Water): Wash with water (3x volume of DMSO used) to remove the bulk solvent.
-
Wash 2 (5% LiCl): Wash the organic layer with 5% aqueous Lithium Chloride (LiCl) solution (2x).
-
Wash 3 (Brine): Final wash with saturated brine to remove residual water.
-
Dry: Dry over Na2SO4 and concentrate.
Alternative (Lyophilization): If the product is water-stable but hard to extract, dilute the DMSO reaction with water and freeze-dry (lyophilize) directly.[1] DMSO will sublime under high vacuum (though slowly).
Module 3: Troubleshooting Selectivity & Side Reactions
User Query: "I am seeing a peak at M+16 (or M-Cl+OH) in my LCMS. Is this oxidation?"
Diagnosis: This is likely Hydrolysis , not oxidation. The 4-position of quinazoline is highly electrophilic. Trace water in your solvent (especially hygroscopic DMF/DMSO) acts as a competing nucleophile, converting the 4-chloroquinazoline to 4-quinazolinone (thermodynamically stable).[1]
Mechanism of Failure:
Corrective Actions:
-
Dry Solvents: Use anhydrous solvents packed under Argon/Nitrogen. DMF and DMSO are notorious "water sponges."
-
Lower Temperature: Hydrolysis often has a higher activation energy than aminolysis. Reducing temperature (e.g., 80°C
50°C) may favor the amine nucleophile. -
Nucleophile Excess: Increase amine equivalents (1.2
2.0 eq) to statistically outcompete water.
User Query: "I have 2,4-dichloroquinazoline. How do I ensure substitution ONLY at the 4-position?"
Regioselectivity Insight: The C4 position is significantly more electrophilic than C2 due to the additive electron-withdrawing effect of the adjacent nitrogen atoms and the benzene ring fusion.
-
Condition: Run at Room Temperature (RT) or
with 1.0 eq of nucleophile. -
Solvent: Use a less polar solvent (like THF or DCM) if solubility permits. High heat and polar solvents promote "over-reaction" at the C2 position [2].
Module 4: Green Alternatives & Scalability
User Query: "We need to scale up but cannot use DMF due to toxicity limits. What are the green alternatives?"
Sustainable Solutions:
-
Eucalyptol (1,8-Cineole):
-
Surfactant/Water Systems (Micellar Catalysis):
-
Isopropyl Acetate (iPrOAc):
-
Profile: A greener replacement for Ethyl Acetate/DMF mixtures. Good for workup and moderate solubility.
-
Visual Troubleshooting Guide
The following logic tree assists in selecting the optimal solvent system based on your specific constraints (Solubility vs. Workup vs. Green Chemistry).
Figure 1: Decision matrix for solvent selection balancing solubility, reaction rate, and downstream processing.[1]
References
-
Delhaye, L. et al. "Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems."[3] Organic Process Research & Development, 2007.
-
Lefebvre, V. et al. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis." Molecules, 2024. [1]
-
Ghandi, M. et al. "Synthesis of 4-(Phenylamino)quinazoline-2(1H)-thiones Using Green Solvents."[1] Chemistry - A European Journal, 2024.[1]
-
Lipshutz, B. H. et al. "Nucleophilic aromatic substitution reactions in water enabled by a biodegradable surfactant." Green Chemistry, 2021.[13]
Sources
- 1. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Workup [chem.rochester.edu]
- 4. youtube.com [youtube.com]
- 5. epfl.ch [epfl.ch]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. govtpgcdatia.ac.in [govtpgcdatia.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 4-(Phenylamino)quinazoline-2(1H)-thiones Using Green Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
Troubleshooting low reactivity of 4-chloro-quinazoline derivatives
This guide serves as a technical support resource for researchers encountering difficulties with the nucleophilic aromatic substitution (
Topic: Troubleshooting Low Reactivity & Optimization of
Core Reactivity Profile
The 4-chloroquinazoline scaffold is a "privileged structure" in medicinal chemistry (e.g., Gefitinib, Erlotinib). The C4 position is inherently electrophilic due to the electron-deficient pyrimidine ring. However, reactivity is not guaranteed; it is heavily modulated by steric hindrance , electronic deactivation (from the quinazoline core or the nucleophile), and competing hydrolysis .
The "Golden Rule" of Quinazoline
If your reaction is stalling, the C4 carbon is likely not electrophilic enough for your specific nucleophile, or your nucleophile has been deactivated.
Diagnostic Troubleshooting (Q&A)
Scenario A: "Starting material is unconsumed after 24 hours."
Q1: Are you using the correct solvent/temperature combination?
-
Diagnosis: Standard reflux in ethanol or THF is often insufficient for electron-deficient anilines or sterically hindered amines.
-
Solution: Switch to 2-propanol (IPA) or n-butanol . These solvents allow for higher reaction temperatures (82°C and 117°C, respectively) and, critically, can facilitate proton transfer in the transition state via hydrogen bonding.
-
Advanced Tip: If thermal heating fails, use Microwave Irradiation . Microwaves can accelerate these couplings from 12 hours to 20 minutes by overcoming the activation energy barrier more efficiently than convective heating [1, 2].
Q2: Is your nucleophile an aniline with Electron-Withdrawing Groups (EWGs)?
-
Diagnosis: Anilines with -F, -CF3, or -NO2 groups are weak nucleophiles. They struggle to attack the C4 center.
-
Solution: You must activate the electrophile (the quinazoline). Add catalytic HCl (approx. 1-2 drops of 4M HCl in dioxane).
-
Mechanism: Protonation of the quinazoline N1 nitrogen renders the C4 position significantly more electrophilic, lowering the LUMO energy and inviting attack even from weak nucleophiles [3].
Scenario B: "I see a new spot, but it’s not my product."
Q3: Is it Quinazolin-4(3H)-one (Hydrolysis)?
-
Diagnosis: The 4-chloro group is moisture-sensitive. If your solvent is not dry, or if you are using a hygroscopic base (like old
), water competes with your amine. The result is the thermodynamic sink: the 4-hydroxy derivative (tautomerizes to the ketone). -
Verification: Check LCMS.[1] The mass will be [M-Cl+OH] . This is often M-18 or M-19 depending on ionization.
-
Solution: Use anhydrous solvents (Acetonitrile or DMF). Switch to a non-hygroscopic base like DIPEA (Hünig's base) or perform the reaction under an inert atmosphere (Argon/Nitrogen).
Scenario C: "I have a 2,4-dichloroquinazoline. Which chlorine reacts?"
Q4: How do I control Regioselectivity?
-
Diagnosis: You are worried about C2 vs C4 selectivity.
-
Fact: The C4 position is kinetically favored due to a higher coefficient in the LUMO and lower activation energy [4].[2][3]
-
Protocol: Perform the first substitution at 0°C to Room Temperature with 1.0 equivalent of nucleophile. The C4 chlorine will displace first. The C2 chlorine typically requires heating (>80°C) to displace.[2]
Visual Troubleshooting Guides
Diagram 1: Troubleshooting Decision Matrix
This flow logic helps you decide the next experimental step based on TLC/LCMS data.
Caption: Decision matrix for diagnosing reaction failures in 4-chloroquinazoline couplings.
Diagram 2: Competing Pathways (Mechanism)
Understanding the competition between the amine (
Caption: Kinetic competition between productive amination and parasitic hydrolysis.
Validated Experimental Protocols
Protocol A: Microwave-Assisted Synthesis (High Efficiency)
Best for: Weak nucleophiles or rapid library generation.
-
Preparation: In a 10 mL microwave vial, dissolve 4-chloroquinazoline (1.0 equiv) and the aniline/amine (1.1 equiv) in 2-propanol (3-5 mL).
-
Base: Add DIPEA (1.5 equiv). Note: If the amine is a salt (e.g., HCl salt), use 2.5 equiv of base.
-
Irradiation: Seal and heat at 150°C for 15–20 minutes (High Absorption setting).
-
Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold ether. If no precipitate, evaporate solvent and purify via flash chromatography (DCM/MeOH gradient).
Protocol B: Acid-Catalyzed Displacement
Best for: Electron-deficient anilines (e.g., 3-bromoaniline, 4-fluoroaniline) that fail under standard conditions.
-
Mixture: Dissolve 4-chloroquinazoline (1.0 equiv) and aniline (1.0 equiv) in Ethanol or Acetonitrile .
-
Catalyst: Add conc. HCl (2-3 drops) or 4M HCl in dioxane (0.1 equiv). Do not add external base yet.
-
Reaction: Reflux for 2–6 hours. The reaction mixture usually turns yellow/orange.
-
Workup: The product will form as the hydrochloride salt. Cool the mixture; the salt may precipitate. Filter it.
-
Free Basing: Suspend the salt in DCM and wash with saturated
to obtain the free base.
Protocol C: Data Summary Table
| Variable | Standard Condition | Optimized Condition | Why? |
| Solvent | THF, DCM | 2-Propanol (IPA) , Acetonitrile | IPA allows higher temp & H-bonding stabilization. |
| Base | DIPEA , or None (Acid Cat.) | DIPEA is non-nucleophilic; Acid catalysis activates the ring. | |
| Temp | Reflux (60-80°C) | Microwave (150°C) | Overcomes high activation energy of deactivated rings. |
| Time | 12-24 Hours | 10-20 Minutes | Reduces thermal decomposition and side reactions. |
References
-
Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. International Journal of Molecular Sciences.
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. Beilstein Journal of Organic Chemistry.
-
Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. ResearchGate.
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights. Molecules.
Sources
Technical Support Center: Recrystallization of 4-Chloro-2,5-dimethylquinazoline
Welcome to the dedicated technical support guide for the purification of 4-Chloro-2,5-dimethylquinazoline via recrystallization. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and aim to achieve high purity. Here, we address common challenges and provide in-depth, field-proven solutions to streamline your purification workflow.
Troubleshooting Guide & Core Protocols
This section is structured as a series of questions and answers to directly address the most common issues encountered during the recrystallization of 4-Chloro-2,5-dimethylquinazoline and related heterocyclic compounds.
Q1: I'm starting with a crude solid of 4-Chloro-2,5-dimethylquinazoline. How do I select the best recrystallization solvent?
Answer:
The selection of an appropriate solvent is the most critical step for a successful recrystallization.[1] The ideal solvent will exhibit high solubility for 4-Chloro-2,5-dimethylquinazoline at elevated temperatures and low solubility at room temperature or below.[1][2][3] This temperature-dependent solubility differential is the driving force for purification.[4][5]
Systematic Approach to Solvent Screening:
-
Initial Assessment: Start by testing small quantities of your crude material (~10-20 mg) in about 0.5 mL of various solvents in test tubes.
-
Solubility at Room Temperature: Observe the solubility in cold solvents. A suitable solvent will not dissolve the compound at this stage.[3] If it dissolves readily in the cold, that solvent is unsuitable for single-solvent recrystallization but might be useful as the "good" solvent in a mixed-solvent system.
-
Solubility at Elevated Temperature: Gently heat the test tubes that showed poor cold solubility. The ideal solvent will fully dissolve the compound at or near its boiling point.[3]
-
Inducing Crystallization: Allow the clear, hot solutions to cool slowly to room temperature, and then in an ice bath.[5] A good solvent will yield a high recovery of crystalline solid.
Recommended Solvents for Screening:
Based on the heterocyclic aromatic structure of 4-Chloro-2,5-dimethylquinazoline, the following solvents (in order of increasing polarity) are excellent starting points:
-
Hexanes or Heptane
-
Toluene
-
Ethyl Acetate
-
Acetone
-
Ethanol or Isopropanol
-
Methanol
-
Water
Data Summary: Expected Solubility Behavior
| Solvent | Polarity | Expected Solubility (Cold) | Expected Solubility (Hot) | Rationale & Comments |
| Hexane/Heptane | Non-polar | Very Low | Low to Moderate | May be a good "anti-solvent" in a mixed-solvent system. |
| Toluene | Non-polar (Aromatic) | Low | High | Aromatic stacking interactions can enhance solubility at high temperatures. Often a good choice for aromatic heterocycles. |
| Ethyl Acetate | Medium | Low to Moderate | High | A versatile solvent, but check for potential hydrolysis of the chloro-group under prolonged heating, although unlikely. |
| Ethanol/Isopropanol | Polar Protic | Low | High | Commonly successful for many organic solids.[6] Can form hydrogen bonds, which may affect solubility. |
| Water | Very Polar | Very Low | Very Low | Unlikely to be a suitable single solvent due to the organic nature of the compound.[6] |
Q2: My compound is not dissolving in any single hot solvent, or it's soluble in everything I've tried, even when cold. What should I do?
Answer:
This is a classic scenario that calls for a mixed-solvent recrystallization , also known as the solvent/anti-solvent technique.[7][8] This method is employed when no single solvent provides the ideal temperature-dependent solubility profile.
The Principle:
You will use a pair of miscible solvents:
-
Solvent #1 (The "Good" Solvent): One in which 4-Chloro-2,5-dimethylquinazoline is readily soluble, even at room temperature.
-
Solvent #2 (The "Anti-Solvent" or "Bad" Solvent): One in which the compound is poorly soluble, even at high temperatures.[9]
Step-by-Step Mixed-Solvent Protocol:
-
Dissolve your crude compound in the minimum amount of the hot "good" solvent (e.g., Toluene or Ethyl Acetate).[7] Ensure the solution is at or near the solvent's boiling point.
-
While maintaining the high temperature, add the "anti-solvent" (e.g., Hexane or Heptane) dropwise until you observe persistent cloudiness (turbidity).[7][8] This indicates the solution is saturated.
-
If you add slightly too much anti-solvent, add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution again.[7]
-
Remove the flask from the heat source and allow it to cool slowly to room temperature, then chill in an ice bath to maximize crystal formation.
Q3: I've dissolved my compound, but upon cooling, it separates as an oil, not crystals. How can I fix this "oiling out" issue?
Answer:
"Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it comes out of solution above its melting point, forming a liquid phase instead of a crystalline solid. This is common if the solution is too concentrated or cooled too quickly.[10]
Troubleshooting Strategies for Oiling Out:
-
Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add a small amount (1-5% of the total volume) of additional hot solvent to slightly dilute the solution.[10] This lowers the saturation point.
-
Slow Down the Cooling: Do not place the hot flask directly into an ice bath. Allow it to cool very slowly on the benchtop, insulated by a few paper towels or a cork ring.[5][9] Slow cooling is crucial for forming well-ordered crystals.[9]
-
Scratch the Flask: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-solvent interface.[11][12] The microscopic scratches provide nucleation sites for crystal growth to begin.[11][12]
-
Add a Seed Crystal: If you have a small amount of pure 4-Chloro-2,5-dimethylquinazoline, add a single tiny crystal to the cooled, supersaturated solution.[11] This provides a template for crystallization.[11]
-
Modify the Solvent System: If the problem persists, your solvent system may be the issue. Try a different solvent pair where the compound has slightly higher solubility when cold.
Q4: After cooling my solution, no crystals have formed. What are the next steps?
Answer:
This issue typically arises from one of two causes: the solution is not sufficiently saturated (too much solvent was used), or crystallization requires initiation.
Troubleshooting Workflow for No Crystal Formation:
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. mt.com [mt.com]
- 3. Recrystallization [sites.pitt.edu]
- 4. vapourtec.com [vapourtec.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 8. youtube.com [youtube.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemedx.org [chemedx.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Removing impurities from crude 4-Chloro-2,5-dimethylquinazoline
Ticket #: 8824-QD-CL Subject: Removing impurities from crude 4-Chloro-2,5-dimethylquinazoline Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
User reports difficulty isolating pure 4-Chloro-2,5-dimethylquinazoline (Target Compound) following chlorination of 2,5-dimethylquinazolin-4(3H)-one with POCl₃. Common issues include the persistence of starting material (hydrolysis) and phosphorous-based residues.[2]
The Core Challenge: The C4-chlorine atom in quinazolines is highly labile due to the electron-deficient pyrimidine ring. The presence of the C5-methyl group introduces steric strain that can trap phosphoryl intermediates, complicating the quench. Purification must balance the removal of inorganic acids without triggering hydrolysis.
Part 1: Diagnostic – Know Your Enemy
Before attempting remediation, identify the specific impurity profile using LC-MS or ¹H NMR.
| Impurity Type | Diagnostic Signal (¹H NMR / MS) | Root Cause |
| Impurity A: Hydrolysis Product (Starting Material) | MS: [M+H]⁺ = 175 (Reversion to -OH). NMR: Broad singlet >11 ppm (NH). | Moisture intrusion. The workup was too slow, too warm, or too acidic/basic. |
| Impurity B: Phosphoryl Adducts | ³¹P NMR: Signal present. MS: Mass +80 or +98 (PO₂Cl₂ species). | Incomplete Quench. POCl₃ trapped in the crystal lattice or formed stable phosphoramidates. |
| Impurity C: Dimers | MS: High molecular weight (approx 2x mass). | Overheating during reaction or lack of base catalyst (e.g., DIPEA).[1] |
Part 2: The "Golden Workup" Protocol
Standard aqueous workups often fail here. This protocol uses a biphasic quench to protect the product.
Reagents Required:
-
Anhydrous Dichloromethane (DCM) or Toluene.
-
Saturated NaHCO₃ (Ice cold).
-
Crude reaction mixture (after POCl₃ distillation).[3]
Step-by-Step Procedure:
-
POCl₃ Removal (Critical):
-
Do not quench the neat reaction mixture.
-
Distill off excess POCl₃ under high vacuum at <60°C.
-
Why: Excess POCl₃ generates massive heat and HCl upon water contact, instantly hydrolyzing your product.
-
-
The "Flash Extraction" Quench:
-
Dissolve the residue in cold anhydrous DCM (10 mL per gram of substrate).
-
Prepare a rapidly stirring mixture of Ice + Saturated NaHCO₃ .
-
Pour the DCM solution slowly into the stirring ice/base mixture.
-
Mechanism:[4][5][6][7][8] The product stays in the DCM layer, shielded from the aqueous hydrolysis occurring in the water layer.
-
-
Separation:
-
Separate layers immediately.
-
Wash the organic layer once with cold brine.
-
Dry over MgSO₄ (Sodium sulfate is too slow). Filter and concentrate.
-
Part 3: Purification Decision Tree
If the crude is still impure, choose your path based on the impurity type.
Caption: Workflow for selecting purification method based on specific impurity profile.
Part 4: Troubleshooting FAQs
Q1: I see a new spot on TLC after recrystallizing from Ethanol. What happened? A: You likely synthesized the 4-ethoxy ether.
-
Explanation: The 4-chloro position is highly electrophilic. In refluxing ethanol, especially with trace acid/base, the chloride is displaced by ethoxide.[1]
-
Fix: Use non-nucleophilic solvents. Hexanes/Toluene (3:1) or Heptane/Ethyl Acetate are superior. If you must use alcohols, keep them ice-cold and work fast, but hydrocarbons are safer [1, 2].
Q2: My product oils out during recrystallization. A: This is common with the 2,5-dimethyl substitution pattern due to disrupted crystal packing.
-
Fix: Use the "Cloud Point" method. Dissolve the crude in a minimum amount of warm Toluene (40°C). Add Hexanes dropwise until the solution turns slightly cloudy. Store at -20°C overnight. Do not disturb the flask.
Q3: The product decomposes on the silica column. A: Silica is slightly acidic and contains bound water, promoting hydrolysis.
-
Fix:
-
Neutralize the silica: Pre-wash the column with 1% Triethylamine in Hexanes.
-
Speed: Perform a "Flash" column (complete elution in <15 mins).
-
Solvent: Use DCM/Hexane or EtOAc/Hexane . Avoid Methanol [3].
-
Q4: Can I store the 4-chloro compound? A: Only under strict conditions.
-
Protocol: Store under Argon/Nitrogen at -20°C.
-
Shelf-life: Solid state is stable for weeks. In solution (DMSO/DCM), it hydrolyzes within hours if exposed to ambient moisture [4].
References
-
BenchChem. The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines. (2025).[3][9]
-
Organic Syntheses. 4-Chloroquinazoline. Org.[2][4][8][10] Synth. 2021.[8][10][11][12]
-
National Institutes of Health (NIH). POCl3 chlorination of 4-quinazolones. PubMed. (2011).[13]
-
European Journal of Chemistry. Synthesis of 4-chloroquinazoline derivatives. (2016).[14]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-CHLORO-2-CHLOROMETHYLQUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A kind of preparation method of 4-chloro-2,5-dimethoxyaniline - Eureka | Patsnap [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. arkat-usa.org [arkat-usa.org]
- 11. researchgate.net [researchgate.net]
- 12. US5911962A - Process for the purification of phosphorus oxychloride - Google Patents [patents.google.com]
- 13. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. eurjchem.com [eurjchem.com]
Validation & Comparative
High-Performance LC-MS/MS Analysis of Quinazoline Derivatives: A Comparative Technical Guide
Executive Summary: The Analytical Imperative
Quinazoline derivatives—such as Gefitinib, Erlotinib, and the third-generation Osimertinib—represent the cornerstone of targeted therapy for EGFR-mutated non-small cell lung cancer (NSCLC). As drug development pivots toward fourth-generation inhibitors to combat C797S resistance mutations, the analytical requirements have shifted from simple detection to ultra-sensitive quantification in complex biological matrices.
This guide provides a validated, self-correcting framework for the LC-MS/MS analysis of these compounds. Unlike traditional HPLC-UV methods, which suffer from sensitivity ceilings (typically ~50 ng/mL) and specificity issues in plasma, the protocols defined here leverage the high selectivity of Triple Quadrupole (QqQ) Mass Spectrometry to achieve Lower Limits of Quantification (LLOQ) in the pg/mL range, essential for pharmacokinetic (PK) profiling and trace-level metabolite identification.
Comparative Analysis: Selecting the Right Tool
While LC-MS/MS is the gold standard for bioanalysis, understanding why it outperforms alternatives is crucial for experimental design.
Table 1: Technical Comparison of Analytical Platforms for Quinazolines
| Feature | LC-MS/MS (QqQ) | HPLC-UV / DAD | GC-MS |
| Primary Utility | PK studies, Trace Metabolite ID, Bioanalysis | QC Release, Dissolution Testing, High Conc. | Volatile Impurities, Residual Solvents |
| Sensitivity (LLOQ) | High (1–50 pg/mL) | Moderate (50–100 ng/mL) | Low (Requires derivatization) |
| Specificity | Excellent (Mass-based MRM transitions) | Low (Retention time only; co-elution risk) | High (Spectral library matching) |
| Sample Volume | Low (10–50 µL plasma) | High (200–500 µL plasma) | Moderate |
| Matrix Tolerance | High (with IS correction) | Low (Interferences absorb UV) | Low (Thermal degradation risk) |
| Throughput | < 5 min/sample (UPLC) | 10–20 min/sample | > 20 min/sample |
Expert Insight: GC-MS is generally unsuitable for quinazoline drugs due to their high polarity and thermal instability. Derivatization is possible but introduces variability. HPLC-UV is cost-effective for formulation quality control but lacks the sensitivity required for plasma PK studies where Cmin (trough levels) often drop below 10 ng/mL.
Biological Context & Mechanism of Action
To optimize the analytical window, one must understand the target. Quinazolines function as ATP-competitive inhibitors of the EGFR tyrosine kinase domain.
Diagram 1: EGFR Signaling & Quinazoline Inhibition Pathway
This diagram illustrates the upstream inhibition point of quinazoline derivatives within the EGFR signaling cascade, highlighting the critical mutations (T790M, C797S) that drive the development of novel derivatives.
Caption: Logical flow of EGFR signal transduction and the competitive inhibition mechanism of quinazoline derivatives at the ATP binding site.
Validated Experimental Protocol
This workflow utilizes a "Solvent-First" Protein Precipitation (PPT) method. This approach minimizes analyte occlusion within the protein pellet, a common error source in standard "Plasma-First" protocols.
Sample Preparation: "Solvent-First" PPT
Reagents:
-
Precipitating Agent: Acetonitrile (ACN) with 0.1% Formic Acid (FA) and 20 ng/mL Internal Standard (IS) (e.g., Gefitinib-d8 or Erlotinib-d6).
-
Matrix: Human/Rat Plasma (K2EDTA).
Protocol Steps:
-
Plate Setup: Add 300 µL of Precipitating Agent (ACN + IS) to a 96-well impact precipitation plate before adding the sample.
-
Sample Addition: Pipette 100 µL of plasma directly into the ACN.
-
Why? This ensures immediate denaturation upon contact, preventing protein binding of the drug before it disperses.
-
-
Mixing: Vortex at 1200 rpm for 2 minutes.
-
Clarification: Centrifuge at 4,000 x g for 10 minutes (4°C) OR apply vacuum filtration if using PPT+ plates.
-
Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of Water (0.1% FA) .
-
Why? Injecting pure ACN can cause "solvent effects" (peak broadening) on early eluting compounds. Matching the initial mobile phase strength is critical.
-
Diagram 2: "Solvent-First" Extraction Workflow
Caption: Step-by-step "Solvent-First" protein precipitation workflow to maximize recovery and minimize solvent effects.
LC-MS/MS Method Parameters
Chromatographic Conditions[1][2][3][4][5][6][7][8]
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or Waters XBridge BEH C18.
-
Rationale: Core-shell (Kinetex) particles provide UHPLC-like performance on standard HPLC backpressures.
-
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2][3][4][5]
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
2.5 min: 90% B
-
3.5 min: 90% B
-
3.6 min: 10% B (Re-equilibration)
-
-
Flow Rate: 0.4 - 0.6 mL/min.
Mass Spectrometry (ESI+)
Quinazolines ionize readily in positive mode ([M+H]⁺) due to the nitrogen atoms in the pyrimidine ring.
Fragmentation Mechanism: The quinazoline core is stable, but side chains (morpholine, ether linkages) are the primary sites of collision-induced dissociation (CID).
-
Gefitinib (m/z 447.2): The major fragment (m/z 128) corresponds to the cleavage of the morpholine ring. A secondary fragment (m/z 336) represents the loss of the fluorinated aniline moiety.
-
Erlotinib (m/z 394.2): Primary fragment (m/z 278) results from the loss of the 2-methoxyethyl side chains.
Diagram 3: Gefitinib Fragmentation Pathway
Caption: Proposed ESI-MS/MS fragmentation pathway for Gefitinib, highlighting the primary quantifier ions.
Self-Validation & Troubleshooting
A robust method must be self-monitoring. Implement these checks in every batch:
-
IS Response Monitoring: Plot the peak area of the Internal Standard across the entire run. A drift >20% indicates matrix buildup on the column or source contamination.
-
Phospholipid Check: Monitor m/z 184 -> 184 (Phosphatidylcholine headgroup) in a "dummy" injection. If phospholipids co-elute with your analyte, they will cause ion suppression.
-
Fix: Extend the gradient wash step (90% B) or switch to a Phenyl-Hexyl column for different selectivity.
-
-
Carryover: Inject a double blank after the ULOQ (Upper Limit of Quantification). Carryover must be < 20% of the LLOQ area.
References
-
Van Veelen, A., et al. (2021). Development and validation of an HPLC-MS/MS method to simultaneously quantify alectinib, crizotinib, erlotinib, gefitinib and osimertinib in human plasma samples. Biomedical Chromatography.[6][7] Link
-
Chahbouni, A., et al. (2009). Simultaneous quantification of erlotinib, gefitinib, and imatinib in human plasma by liquid chromatography tandem mass spectrometry. Therapeutic Drug Monitoring.[7][8] Link
-
Wang, X., et al. (2019). Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Zhao, Y., et al. (2019). Comparative LC-MS/MS and HPLC-UV Analyses of Meropenem and Piperacillin in Critically Ill Patients. (Contextual reference for technique comparison). Link
-
Gero, T.W., et al. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. An UPLC-MS/MS Method for Determination of Osimertinib in Rat Plasma: Application to Investigating the Effect of Ginsenoside Rg3 on the Pharmacokinetics of Osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scirp.org [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP) [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparative LC-MS/MS and HPLC-UV Analyses of Meropenem and Piperacillin in Critically Ill Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Bioactivity Guide: 2-Methyl vs. 2,5-Dimethyl Quinazolines
The following guide provides a technical comparison of 2-methyl versus 2,5-dimethyl quinazolines , focusing on their structure-activity relationships (SAR), synthetic pathways, and differential bioactivity profiles.
Executive Summary
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of drugs ranging from anticancer agents (Gefitinib) to sedatives (Methaqualone). This guide compares two specific substitution patterns:
-
2-Methyl Quinazolines: The standard scaffold, offering a balance of metabolic stability and binding affinity.
-
2,5-Dimethyl Quinazolines: A sterically congested variant where the 5-methyl group introduces a "peri-interaction" with the C4-substituent.
Key Finding: While 2-methyl derivatives are generally more versatile, the addition of a 5-methyl group (2,5-dimethyl) creates a "molecular lock." This often reduces activity in kinases (EGFR) due to steric clash but can significantly enhance potency in targets requiring hydrophobic filling or conformational rigidity, such as DHFR (Dihydrofolate Reductase) and specific GABA-A receptor subtypes.
Structural & Mechanistic Analysis
The "Peri-Effect" (Steric Clash)
The defining difference between these two scaffolds is the substituent at the C5 position.
-
2-Methyl (C5-H): The C4 substituent (e.g., anilino, oxo) can rotate freely. This flexibility allows the molecule to adopt the planar conformation required for intercalation into DNA or binding into the ATP-binding pocket of kinases.
-
2,5-Dimethyl (C5-Me): The 5-methyl group exerts a peri-interaction with the substituent at C4. This forces the C4-substituent out of planarity.
-
Consequence: If the active site requires a planar ligand (e.g., DNA intercalation), bioactivity drops. If the active site has a hydrophobic pocket that accommodates the twist (e.g., DHFR), bioactivity increases.
-
Electronic Influence
The 5-methyl group is electron-donating (+I effect).
-
It increases the electron density on the pyrimidine ring.
-
pKa Shift: 2,5-dimethyl derivatives are slightly more basic at N1 than their 2-methyl counterparts, potentially improving solubility in acidic media but altering hydrogen bond donor/acceptor strengths in the binding pocket.
Bioactivity Comparison by Target
Case Study A: EGFR Tyrosine Kinase Inhibition (Anticancer)[1]
-
Standard (2-Methyl): In drugs like Gefitinib, the C2 position is often H or basic, but 2-methyl analogs retain significant activity. The C5 position is typically unsubstituted (H) to prevent clashing with the "gatekeeper" residue (often Threonine) in the ATP pocket.
-
Variant (2,5-Dimethyl):
-
Performance: Reduced.
-
Reasoning: The 5-methyl group clashes with the C4-anilino moiety, twisting it ~60-90° out of plane. This prevents the critical hydrogen bonding required for ATP-competitive inhibition.
-
Data Trend: 4-anilinoquinazolines with 5-substitutions typically show a 10-100x increase in IC50 (lower potency) compared to 5-H analogs.
-
Case Study B: DHFR Inhibition (Antimicrobial/Antitumor)
-
Variant (2,5-Dimethyl):
-
Performance: Enhanced.
-
Data: 5-substituted quinazolines (specifically 2,4-diamino-5-methyl derivatives) have demonstrated picomolar potency.
-
Reference Point: A 5-methyl-6-substituted derivative showed an IC50 of 0.04 nM against DHFR, significantly more potent than many 5-H analogs.
-
Mechanism: The 5-methyl group fills a specific hydrophobic pocket in the DHFR enzyme that is otherwise occupied by a water molecule, leading to an entropic gain in binding energy.
-
Case Study C: GABA-A Modulation (Sedative/Hypnotic)
-
Standard (2-Methyl): Methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone) is the archetype. It binds to the transmembrane
interface. -
Variant (2,5-Dimethyl):
-
Performance: Variable / High Potency Risk.
-
Insight: Adding a methyl at C5 (of the quinazoline ring) or C4' (of the phenyl ring) often creates "super-agonists" or convulsants.
-
Toxicity Warning: While potency may increase, the therapeutic index often narrows, leading to a higher risk of seizures (convulsant activity) compared to the 2-methyl parent.
-
Experimental Data Summary
| Feature | 2-Methyl Quinazolines | 2,5-Dimethyl Quinazolines |
| Steric Profile | Planar/Flexible C4 substituent | Twisted/Rigid C4 substituent |
| Electronic Nature | Standard | Electron-rich (Inductive effect) |
| EGFR Potency | High (nM range) | Low (Steric clash) |
| DHFR Potency | Moderate | Superior (pM - low nM range) |
| Metabolic Stability | Susceptible to C-hydroxylation | C5-Me blocks metabolic attack at C5 |
| Synthesis Cost | Low (Anthranilic acid) | Medium (6-Methylanthranilic acid) |
Experimental Protocols
Synthesis of 2,5-Dimethylquinazolin-4(3H)-one
This protocol utilizes the Niementowski synthesis variation, adapted for the sterically hindered 6-methylanthranilic acid starting material.
Reagents:
-
2-Amino-6-methylbenzoic acid (6-Methylanthranilic acid)
-
Acetic Anhydride (
) -
Ammonium Acetate (
) or Primary Amine ( ) -
Ethanol/Pyridine
Protocol:
-
Cyclization (Benzoxazinone Intermediate):
-
Dissolve 10 mmol of 2-amino-6-methylbenzoic acid in 30 mL of acetic anhydride.
-
Reflux for 2 hours. The reaction mixture will darken.
-
Concentrate under reduced pressure to remove excess
. -
Result: 2,5-dimethyl-4H-3,1-benzoxazin-4-one (Intermediate).
-
-
Amidation/Recyclization:
-
Redissolve the intermediate in 20 mL of ethanol.
-
Add 15 mmol of Ammonium Acetate (for N3-H) or a substituted aniline (for N3-Aryl).
-
Reflux for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).
-
-
Purification:
-
Cool the mixture to 0°C. The product often precipitates.
-
Filter and wash with cold ethanol.
-
Recrystallize from Ethanol/DMF.
-
In Vitro Cytotoxicity Assay (MTT Protocol)
Purpose: Compare antiproliferative activity (IC50) of the two derivatives.
-
Seeding: Plate cancer cells (e.g., MCF-7 or A549) at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Add test compounds (2-methyl vs 2,5-dimethyl) in serial dilutions (0.1
M to 100 M). DMSO control < 0.5%. -
Incubation: Incubate for 48–72 hours at 37°C, 5%
. -
Development: Add 20
L MTT reagent (5 mg/mL). Incubate 4h. -
Solubilization: Remove media, add 150
L DMSO to dissolve formazan crystals. -
Read: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression.
Visualization of Workflows
Synthesis & Logic Flow
This diagram illustrates the parallel synthesis and the divergent SAR outcomes.
Caption: Synthesis pathways and divergent bioactivity outcomes for 2-methyl vs 2,5-dimethyl quinazolines.
References
-
Anticancer Activity of Quinazolinones: Alagarsamy, V. et al. "An overview of quinazolines: Pharmacological significance and recent developments."[3] European Journal of Medicinal Chemistry, 2018.[4]
-
DHFR Inhibition Potency: Gangjee, A. et al. "Synthesis and biological evaluation of 2,4-diamino-5-methyl-6-substituted quinazolines as soluble DHFR inhibitors." Journal of Medicinal Chemistry, 2008.
-
Methaqualone Analog Pharmacology: Specialized analysis of GABA-A receptor modulation by quinazolinone derivatives. Wikipedia / Pharmacology Reviews.
-
Quinazoline Synthesis Methodologies: Asif, M. "Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives."[4][5] International Journal of Medicinal Chemistry, 2014.
-
EGFR Inhibitor SAR: Zhang, J. et al. "Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives." Bioorganic & Medicinal Chemistry, 2016.[6][7]
Sources
- 1. Synthesis and Antiviral Bioactivities of 2-Aryl- or 2-Methyl-3-(substituted- Benzalamino)-4(3H)-quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of quinazolines: Pharmacological significance and recent developments [ouci.dntb.gov.ua]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quinazolinone derivatives: Synthesis and comparison of inhibitory mechanisms on α-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Personal protective equipment for handling 4-Chloro-2,5-dimethylquinazoline
Executive Summary & Risk Profile
4-Chloro-2,5-dimethylquinazoline is a reactive heterocyclic building block commonly employed in the synthesis of kinase inhibitors. Its utility in medicinal chemistry stems from the lability of the C-Cl bond at the 4-position. This same reactivity defines its primary safety hazard: Moisture Sensitivity and Corrosivity.
Unlike inert organic solids, this compound acts as a "masked" acid source. Upon contact with ambient humidity or mucosal surfaces (lungs, eyes), it hydrolyzes to release Hydrogen Chloride (HCl) gas and the corresponding quinazolinone. Therefore, safety protocols must focus not just on barrier protection, but on moisture exclusion .
Hazard Classification (GHS/CLP Alignment)
| Hazard Class | Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 1C | DANGER | Causes severe skin burns and eye damage.[1] |
| Eye Damage | 1 | DANGER | Causes serious eye damage.[1][2][3] |
| Acute Toxicity (Oral) | 4 | Warning | Harmful if swallowed.[2][3] |
| Reactivity | N/A | Warning | Reacts violently with water (releases HCl). |
Personal Protective Equipment (PPE) Matrix
Standard "lab safety" advice is insufficient. The selection below is based on permeation data for chlorinated heterocycles and common carrier solvents.
A. Hand Protection (Critical)
The choice of glove depends on the state of matter .
| State | Primary Glove Material | Thickness | Rationale |
| Solid (Weighing) | Nitrile (Disposable) | Sufficient for incidental contact with dry powder. Double-gloving recommended to prevent cross-contamination. | |
| Solution (DCM/CHCl | Silver Shield / Laminate | N/A | Chlorinated solvents (common for this reagent) permeate nitrile in <2 mins. Laminate liners are mandatory. |
| Solution (DMF/DMSO) | Butyl Rubber | Polar aprotic solvents carry the toxic solute through skin rapidly. Standard nitrile offers poor protection against DMF. |
B. Respiratory & Eye Protection[1][2][3][5][6][7]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1+) are non-negotiable. Safety glasses allow hydrolyzing dust to bypass side shields, reacting with eye moisture to form hydrochloric acid on the cornea.
-
Respiratory:
-
Primary: Handling must occur inside a Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary: If hood work is impossible (e.g., equipment maintenance), use a Full-Face Respirator with P100/OV/AG cartridges (Organic Vapor + Acid Gas).
-
Operational Protocol: Step-by-Step
Phase 1: Storage & Pre-Handling
-
Environment: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
Vessel: Glass or Teflon-lined containers only. Metal spatulas may corrode over time; use ceramic or PTFE-coated tools.
-
Check: Verify the container lid has not crusted over (indication of hydrolysis). If white crust is visible, assume HCl gas pressure inside.
Phase 2: Weighing & Manipulation
-
Static Control: Heterocycles are often static-prone. Use an anti-static gun or ionizer to prevent powder scattering.
-
The "Inert Transfer" Method:
-
Tare the reaction vessel with the septum/cap on.
-
Open the reagent container only inside the fume hood.
-
Transfer solid quickly.
-
Flush the headspace of the reagent bottle with Nitrogen/Argon before resealing. This extends shelf life and safety.
-
Phase 3: Reaction Setup
-
Solvent Choice: Ensure solvents are anhydrous. Water content >0.05% will consume the reagent and generate exotherms/pressure.
-
Venting: If heating is required, ensure the system is vented through a scrubber (e.g., a base trap with NaOH) to neutralize evolved HCl.
Phase 4: Decontamination & Disposal
-
Quenching: Do NOT rinse glassware directly with water.
-
Step 1: Rinse with a dilute base solution (e.g., 5% NaHCO
in methanol/water) to neutralize the acid and quench the active chloride. -
Step 2: Wash with water/detergent.
-
-
Waste Stream:
-
Solid Waste: Tag as "Toxic Solid, Organic, Corrosive."
-
Liquid Waste: Segregate into "Halogenated Organic Waste." Do not mix with strong oxidizers.[2]
-
Emergency Response Actions
| Incident | Immediate Action | Medical/Follow-up |
| Skin Contact | Brush off dry powder first, then rinse with water for 15 mins.[2] (Water activates the acid; removing bulk powder first reduces burn severity). | Seek medical attention if blistering occurs. Treat as HF-like acid burn. |
| Eye Contact | Irrigate immediately (15+ mins) while holding eyelids open. | Emergency Room mandatory. Corrosive damage can be delayed. |
| Spill (Solid) | Cover with dry lime or soda ash. Scoop into dry container. | Do not use water.[4] Ventilate area.[1][2][3][5][4][6][7] |
Visualizing the Safety Logic
The following diagram illustrates the decision-making workflow for handling this compound, emphasizing the "State of Matter" dependency for PPE.
Caption: Operational workflow for 4-Chloro-2,5-dimethylquinazoline, distinguishing PPE requirements by physical state.
References
-
Fisher Scientific. (2022). Safety Data Sheet: 4-Chloroquinazoline. Retrieved from (Analogous structure for hazard classification).
-
National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: 4-Chloroquinazoline.[2][8] Retrieved from
-
Occupational Safety and Health Administration (OSHA). (n.d.).[2] Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). Retrieved from
-
ECHA (European Chemicals Agency). (n.d.). C&L Inventory: 4-chloro-6,7-dimethoxyquinazoline. Retrieved from (Used for read-across hazard validation).
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. aksci.com [aksci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. echemi.com [echemi.com]
- 8. Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
